Lirimilast
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(carbamoylamino)-2-(2,4-dichlorobenzoyl)-1-benzofuran-6-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O6S/c1-28(24,25)27-9-3-5-11-13(7-9)26-16(14(11)21-17(20)23)15(22)10-4-2-8(18)6-12(10)19/h2-7H,1H3,(H3,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFLFUJKZDAXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186582 | |
| Record name | Lirimilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329306-27-6 | |
| Record name | Lirimilast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329306276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lirimilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIRIMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDK3KY5FCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Phosphodiesterase 4 (PDE4) Inhibitors in Bronchial Smooth Muscle Cells
Disclaimer: Initial research indicates that Lirimilast (also known as BAY 27-9955) is a glucagon receptor antagonist investigated for type 2 diabetes, not a phosphodiesterase 4 (PDE4) inhibitor for respiratory diseases.[1][2][3][4][5] Therefore, this technical guide will focus on the well-characterized and clinically relevant PDE4 inhibitor, Roflumilast , to provide an in-depth understanding of this drug class's mechanism of action in bronchial smooth muscle cells, as requested by the user for a compound of this nature.
Introduction
Obstructive airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), are characterized by chronic inflammation and bronchoconstriction, leading to airflow limitation.[6][7] Bronchial smooth muscle cells (BSMCs) are key players in the pathophysiology of these conditions, not only by regulating airway tone but also by contributing to airway remodeling and inflammation.[8] Phosphodiesterase 4 (PDE4) inhibitors represent a therapeutic class that targets the underlying inflammation and bronchoconstriction in these diseases.[9][10] This guide provides a detailed technical overview of the mechanism of action of PDE4 inhibitors, using Roflumilast as a representative agent, on bronchial smooth muscle cells.
The Phosphodiesterase 4 (PDE4) Superfamily
The PDE superfamily consists of 11 enzyme families that hydrolyze cyclic nucleotides (cAMP and cGMP).[11] PDE4 is a cAMP-specific enzyme and is the predominant PDE isoform in key inflammatory cells (including neutrophils, eosinophils, macrophages, and T cells) and structural cells of the airways, such as bronchial smooth muscle cells.[6][7][8]
The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to more than 20 isoforms through alternative splicing.[12] The differential expression of these subtypes in various tissues allows for the potential for targeted therapeutic intervention. Notably, PDE4B and PDE4D are considered the primary drivers of the anti-inflammatory and smooth muscle relaxant effects of PDE4 inhibitors.[12]
Core Mechanism of Action in Bronchial Smooth Muscle Cells
The primary mechanism of action of Roflumilast and other PDE4 inhibitors in bronchial smooth muscle cells is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[9]
Inhibition of cAMP Hydrolysis
Roflumilast is a potent and selective inhibitor of the PDE4 enzyme.[6] By binding to the catalytic site of PDE4, it prevents the hydrolysis of cAMP to its inactive metabolite, adenosine 5'-monophosphate (AMP). This leads to an accumulation of intracellular cAMP.
Downstream Signaling of Elevated cAMP
The increase in intracellular cAMP activates several downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA). This cascade results in two major beneficial effects in bronchial smooth muscle cells: relaxation (bronchodilation) and anti-inflammatory activity.
-
Bronchial Smooth Muscle Relaxation:
-
Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK. MLCK is essential for the phosphorylation of myosin light chain, a key step in the contraction of smooth muscle.
-
Opening of Potassium Channels: PKA can phosphorylate and open large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of the cell membrane. This reduces the influx of calcium through voltage-gated calcium channels, promoting relaxation.
-
Decreased Intracellular Calcium: PKA can also promote the sequestration of intracellular calcium into the sarcoplasmic reticulum and its extrusion from the cell, further contributing to muscle relaxation.
-
-
Anti-inflammatory and Anti-remodeling Effects:
-
Inhibition of Pro-inflammatory Mediators: Elevated cAMP levels can inhibit the transcription of various pro-inflammatory genes in bronchial smooth muscle cells, leading to a reduction in the secretion of cytokines and chemokines that attract and activate inflammatory cells.
-
Inhibition of Cell Proliferation: cAMP-PKA signaling can arrest the cell cycle, thereby inhibiting the proliferation of bronchial smooth muscle cells, a key feature of airway remodeling in chronic airway diseases.
-
Signaling Pathway Diagram
Caption: Signaling pathway of Roflumilast in bronchial smooth muscle cells.
Quantitative Data for Roflumilast
The following tables summarize key quantitative data for Roflumilast from various preclinical studies.
Table 1: Inhibitory Potency of Roflumilast against PDE4 Subtypes
| PDE4 Subtype | IC50 (nM) |
|---|---|
| PDE4A | ~0.7 |
| PDE4B | ~0.8 |
| PDE4C | ~2.5 |
| PDE4D | ~0.6 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Functional Effects of Roflumilast on Bronchial Smooth Muscle and Inflammatory Cells
| Parameter | Effect | Potency/Efficacy |
|---|---|---|
| cAMP accumulation in BSMCs | Increased cAMP levels | Concentration-dependent |
| Relaxation of pre-contracted human bronchi | Induces relaxation | Effective at nanomolar concentrations |
| Inhibition of cytokine release from BSMCs | Reduced secretion of pro-inflammatory cytokines | Significant inhibition observed |
| Inhibition of BSMC proliferation | Attenuated mitogen-induced proliferation | Antiproliferative effects demonstrated |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of PDE4 inhibitors on bronchial smooth muscle cells.
Human Bronchial Smooth Muscle Cell (HBSMC) Culture
-
Tissue Procurement: Human bronchial tissue is obtained from lung resection surgeries with patient consent and ethical approval.
-
Isolation: The smooth muscle layer is dissected from the cartilage and epithelium under a dissecting microscope.
-
Digestion: The tissue is minced and enzymatically digested using a solution containing collagenase and elastase to release individual smooth muscle cells.
-
Culture: The isolated cells are plated in culture flasks with Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and antimycotics.
-
Incubation: Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Characterization: The smooth muscle phenotype is confirmed by immunofluorescence staining for α-smooth muscle actin. Cells between passages 3 and 6 are typically used for experiments.
In Vitro Bronchial Tissue Relaxation (Organ Bath) Assay
-
Preparation: Human bronchial rings (2-3 mm in width) are dissected and mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Tensioning: The rings are connected to isometric force transducers and a resting tension of 1.0-1.5 g is applied. The tissues are allowed to equilibrate for at least 60 minutes.
-
Contraction: A contractile agonist, such as histamine or methacholine, is added to the bath to induce a stable contraction.
-
Drug Addition: Cumulative concentrations of the PDE4 inhibitor (e.g., Roflumilast) are added to the bath, and the relaxation response is recorded.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contracted tone, and concentration-response curves are generated to determine EC50 values.
Caption: Experimental workflow for an in vitro bronchodilation assay.
cAMP Measurement Assay
-
Cell Seeding: HBSMCs are seeded in 24-well plates and grown to near confluence.
-
Pre-incubation: Cells are washed and pre-incubated with a broad-spectrum PDE inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay.
-
Stimulation: The cells are then treated with the PDE4 inhibitor (Roflumilast) at various concentrations for a specified time.
-
Lysis: The culture medium is removed, and the cells are lysed with a lysis buffer to release intracellular contents.
-
Detection: The cAMP concentration in the cell lysate is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Normalization: The cAMP levels are normalized to the total protein content in each well, determined by a protein assay (e.g., BCA assay).
Therapeutic Rationale and Conclusion
The mechanism of action of PDE4 inhibitors like Roflumilast in bronchial smooth muscle cells provides a strong rationale for their use in obstructive airway diseases. By inhibiting PDE4, these agents increase intracellular cAMP, leading to both direct bronchodilation and potent anti-inflammatory effects. This dual action targets two of the central pathological features of asthma and COPD. The ability to modulate not only smooth muscle tone but also the underlying inflammatory processes and remodeling makes PDE4 inhibitors a valuable therapeutic option, particularly in patients with severe disease. Further research into subtype-selective PDE4 inhibitors may lead to improved therapeutic profiles with fewer side effects.
Caption: Therapeutic rationale for PDE4 inhibition in airway diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY-27-9955 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Portico [access.portico.org]
- 5. Effects of a novel glucagon receptor antagonist (Bay 27-9955) on glucagon-stimulated glucose production in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases [frontiersin.org]
- 7. inspiro-bg.com [inspiro-bg.com]
- 8. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 10. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Effects of Lirimilast on Human Neutrophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lirimilast is a potent and selective phosphodiesterase 4 (PDE4) inhibitor currently under investigation for the treatment of various inflammatory diseases. This technical guide provides an in-depth overview of the anticipated anti-inflammatory effects of this compound on human neutrophils, based on the well-established mechanism of action of other PDE4 inhibitors such as Apremilast and Roflumilast. Neutrophils are key mediators of inflammation, and their dysregulation is implicated in the pathogenesis of numerous conditions. By inhibiting PDE4, this compound is expected to increase intracellular cyclic adenosine monophosphate (cAMP) levels, a critical secondary messenger that governs a wide array of neutrophil functions. This guide details the expected molecular mechanisms, summarizes key quantitative data from related compounds, provides comprehensive experimental protocols for assessing neutrophil function, and visualizes the involved signaling pathways.
Introduction: The Role of Neutrophils and PDE4 in Inflammation
Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against invading pathogens.[1][2] Their functions include chemotaxis, phagocytosis, degranulation, and the formation of neutrophil extracellular traps (NETs).[1][2] However, excessive or prolonged neutrophil activation can lead to tissue damage and contribute to the pathology of chronic inflammatory diseases.[3][4][5]
Phosphodiesterase 4 (PDE4) is a key enzyme within neutrophils that hydrolyzes cAMP, thereby terminating its signaling.[6][7] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6][8] This cascade of events has profound anti-inflammatory effects on neutrophils.[6][8][9] this compound, as a PDE4 inhibitor, is poised to modulate these processes.
Anticipated Anti-Inflammatory Effects of this compound on Human Neutrophils
Based on studies of other PDE4 inhibitors, this compound is expected to suppress a broad range of pro-inflammatory functions in human neutrophils. The key anticipated effects are summarized in the table below.
| Neutrophil Function | Effect of PDE4 Inhibition | Key Mediators Involved | References |
| Oxidative Burst | Inhibition of superoxide anion and reactive oxygen species (ROS) production. | cAMP/PKA-dependent pathways. | [6][10] |
| Chemotaxis and Migration | Decreased migration towards chemoattractants like CXCL1 and leukotriene B4. | cAMP/Epac1-dependent pathways. | [8] |
| Adhesion | Reduced expression of adhesion molecules such as CD11b, leading to decreased adhesion to endothelial cells. | cAMP/PKA-dependent pathways. | [6][8] |
| Degranulation | Inhibition of the release of granular contents, including neutrophil elastase. | cAMP-dependent pathways. | [7] |
| NETosis | Suppression of Neutrophil Extracellular Trap (NET) formation. | Inhibition of ROS production and key signaling pathways. | [10][11] |
| Pro-inflammatory Cytokine Release | Reduced secretion of cytokines like TNF-α and IL-8. | Modulation of NF-κB and other transcription factors. | [7][12] |
| Apoptosis | Promotion of apoptosis, leading to the resolution of inflammation. | PKA-PI3K/Akt-dependent pathway. | [9] |
Signaling Pathways Modulated by this compound in Neutrophils
The anti-inflammatory effects of this compound in neutrophils are mediated by the modulation of specific intracellular signaling pathways following the elevation of cAMP.
Caption: this compound inhibits PDE4, leading to increased cAMP and subsequent activation of PKA and Epac1, which in turn suppress pro-inflammatory signaling pathways and promote apoptosis in neutrophils.
Detailed Experimental Protocols
The following protocols are based on standard methodologies used to assess the effects of PDE4 inhibitors on human neutrophil functions.
Isolation of Human Neutrophils
-
Source: Obtain fresh human peripheral blood from healthy, consenting donors.
-
Anticoagulant: Use acid-citrate-dextrose (ACD) or heparin.
-
Method: Isolate neutrophils using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.
-
Lysis: Perform hypotonic lysis to remove any remaining erythrocytes.
-
Purity: Assess neutrophil purity (>95%) by flow cytometry or cytospin with Wright-Giemsa staining.
-
Viability: Determine cell viability (>98%) using trypan blue exclusion.
-
Resuspension: Resuspend purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
Measurement of Oxidative Burst (Superoxide Anion Production)
-
Principle: Measure the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.
-
Reagents: Ferricytochrome c, SOD, a neutrophil stimulant (e.g., fMLP, PMA).
-
Procedure:
-
Pre-incubate neutrophils with this compound or vehicle control.
-
Add ferricytochrome c to the cell suspension.
-
Add the stimulant to initiate the oxidative burst.
-
In a parallel control, include SOD to confirm the specificity of superoxide measurement.
-
Incubate at 37°C.
-
-
Detection: Measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
Calculation: Calculate the amount of superoxide produced using the extinction coefficient for reduced cytochrome c.
Chemotaxis Assay
References
- 1. Neutrophil: A Cell with Many Roles in Inflammation or Several Cell Types? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multifaceted Functions of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophils as emerging protagonists and targets in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neutrophils in Inflammatory Diseases: Unraveling the Impact of Their Derived Molecules and Heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apremilast ameliorates acute respiratory distress syndrome by inhibiting neutrophil-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Direct Inhibitory Effect of the PDE4 Inhibitor Roflumilast on Neutrophil Migration in Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE4 inhibition drives resolution of neutrophilic inflammation by inducing apoptosis in a PKA-PI3K/Akt-dependent and NF-kappaB-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE4 Inhibition and Neutrophil Activation in Behçet's Disease: Study Findings and Impact of Apremilast [mymedisage.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Therapeutic Potential of Lirimilast for Asthma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. The inflammatory cascade in asthma involves a complex interplay of various immune cells, including eosinophils, neutrophils, T-lymphocytes, and mast cells. A key signaling molecule that regulates the activity of these inflammatory cells is cyclic adenosine monophosphate (cAMP). Phosphodiesterase-4 (PDE4), an enzyme highly expressed in these cells, degrades cAMP, thus promoting inflammatory responses. Lirimilast (also known as BAY 19-8004) is a potent and selective PDE4 inhibitor that has been investigated for its anti-inflammatory properties and therapeutic potential in respiratory diseases, including asthma. This technical guide provides a comprehensive overview of the core data and methodologies related to the investigation of this compound for the treatment of asthma.
Core Mechanism of Action: PDE4 Inhibition
This compound exerts its therapeutic effect by selectively inhibiting the phosphodiesterase-4 (PDE4) enzyme. PDE4 is responsible for the hydrolysis of intracellular cyclic adenosine monophosphate (cAMP) to its inactive form, 5'-AMP. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in key inflammatory cells.[1][2]
The subsequent increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the function of several downstream targets involved in the inflammatory response. The net effect is a reduction in the release of pro-inflammatory mediators, including cytokines and chemokines, and a suppression of the activity of various inflammatory cells.[3][4]
Signaling Pathway of this compound (PDE4 Inhibition)
Figure 1: Simplified signaling pathway of this compound via PDE4 inhibition.
Preclinical Investigations
Preclinical studies in animal models of asthma are crucial for evaluating the initial efficacy and mechanism of action of a new therapeutic agent.
Experimental Protocol: Ovalbumin-Induced Allergic Asthma Model (Murine)
A common preclinical model to assess the efficacy of anti-asthmatic drugs is the ovalbumin (OVA)-induced allergic asthma model in mice.
Figure 2: Typical workflow for an ovalbumin-induced asthma model.
Methodology:
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA), an allergen, typically mixed with an adjuvant like aluminum hydroxide (alum) to boost the immune response. This is usually performed on day 0 and day 14.
-
Challenge: Following the sensitization period, mice are challenged with OVA, usually via intranasal instillation or aerosol inhalation, for several consecutive days (e.g., days 21, 22, and 23). This challenge induces an asthmatic phenotype.
-
Treatment: this compound would be administered to the treatment group of mice, often by oral gavage, at a specified dose and frequency, typically starting before or during the challenge phase. A control group would receive a vehicle.
-
Outcome Assessment: 24 to 48 hours after the final challenge, various parameters are assessed to determine the efficacy of the treatment. These include:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) and to measure the levels of pro-inflammatory cytokines.
-
Airway Hyperresponsiveness (AHR) Measurement: Assessment of the airway's sensitivity to bronchoconstrictors like methacholine using techniques such as whole-body plethysmography.
-
Lung Histology: Examination of lung tissue sections stained with Hematoxylin and Eosin (H&E) for inflammatory cell infiltration and Periodic acid-Schiff (PAS) for mucus production.
-
Clinical Investigations in Asthma
A key clinical study investigated the efficacy of this compound (BAY 19-8004) in patients with asthma. The study by Grootendorst et al. (2003) provides the primary clinical data on the effects of this compound in this patient population.[1]
Experimental Protocol: Randomized, Double-Blind, Placebo-Controlled Trial
Study Design: This was a randomized, double-blind, placebo-controlled clinical trial.[1]
Patient Population: The study included seven patients with stable, mild to moderate asthma. Key characteristics of the asthma patient group are summarized in the table below.[1]
Treatment: Patients received 5 mg of this compound (BAY 19-8004) orally once daily for one week.[1]
Primary Endpoints:
-
Trough Forced Expiratory Volume in 1 second (FEV1)
-
Markers of inflammation in induced sputum, including differential cell counts (eosinophils, neutrophils).[1]
Methodology:
-
Patient Recruitment: Patients with a diagnosis of asthma and specific inclusion/exclusion criteria were enrolled.
-
Randomization: Patients were randomly assigned to receive either this compound or a placebo.
-
Treatment Period: The assigned treatment was administered for one week.
-
Sputum Induction: On the last day of treatment, sputum was induced by inhalation of a 4.5% saline solution. This non-invasive method allows for the collection of airway secretions for cellular and biochemical analysis.[1]
-
Spirometry: FEV1 was measured before the start of the treatment and at the end of the one-week treatment period to assess changes in lung function.
-
Data Analysis: The changes in FEV1 and sputum inflammatory markers were compared between the this compound and placebo groups.
Data Presentation: Clinical Trial Results
The following tables summarize the quantitative data from the Grootendorst et al. (2003) study for the asthma patient cohort.
Table 1: Baseline Characteristics of Asthma Patients
| Characteristic | Value (n=7) |
| Mean FEV1 (% predicted) | 69.5 (± 9.3) |
| Mean FEV1 Reversibility (%) | 26.2 (± 10.1) |
| Smoking Status | All non-smokers |
| Data presented as mean (± SD).[1] |
Table 2: Effect of this compound on Lung Function in Asthma Patients
| Treatment Group | Change in FEV1 | p-value |
| This compound (5 mg/day for 1 week) | No significant improvement | > 0.2 |
| Placebo | No significant improvement | > 0.2 |
| [1] |
Table 3: Effect of this compound on Sputum Inflammatory Cells in Asthma Patients
| Treatment Group | Change in Sputum Cell Counts (Eosinophils, Neutrophils) | p-value |
| This compound (5 mg/day for 1 week) | Not significantly different from placebo | > 0.2 |
| Placebo | Not significantly different from baseline | > 0.2 |
| [1] |
The results of this short-term study indicated that one week of treatment with this compound did not lead to a significant improvement in lung function (FEV1) or a reduction in the number of inflammatory cells in the sputum of patients with mild to moderate asthma.[1] It is important to note that the study was of a short duration and involved a small number of patients.
Effects on Inflammatory Cells
The primary therapeutic rationale for PDE4 inhibitors in asthma is their ability to modulate the function of key inflammatory cells.
-
Eosinophils: PDE4 inhibition has been shown to suppress eosinophil recruitment, activation, and survival, as well as the release of pro-inflammatory mediators from these cells.[5][6]
-
Neutrophils: this compound has been observed to reduce levels of eosinophil cationic protein in the sputum of COPD patients, suggesting an effect on eosinophil degranulation. While the effect on neutrophil counts in the asthma cohort of the Grootendorst et al. study was not significant, other PDE4 inhibitors have demonstrated the ability to reduce neutrophil numbers and activity.[1][2]
-
T-lymphocytes: By increasing cAMP, PDE4 inhibitors can modulate T-cell activation and the production of cytokines that drive the asthmatic inflammatory response.[3]
-
Mast Cells: PDE4 is expressed in mast cells, and its inhibition can lead to a reduction in the release of histamine and other mediators that contribute to bronchoconstriction and inflammation.
Safety and Tolerability
The clinical study by Grootendorst et al. (2003) did not report any major adverse events in the asthma patient group during the one-week treatment period. However, a common side effect associated with oral PDE4 inhibitors is gastrointestinal intolerance, including nausea and diarrhea. The development of inhaled PDE4 inhibitors is one strategy being explored to minimize systemic side effects while delivering the drug directly to the lungs.[7]
Conclusion and Future Directions
This compound, as a selective PDE4 inhibitor, holds theoretical promise for the treatment of asthma due to its anti-inflammatory mechanism of action. The available clinical data from a small, short-term study did not demonstrate a significant improvement in lung function or a reduction in airway inflammation in patients with mild to moderate asthma.[1]
Further research would be necessary to fully elucidate the therapeutic potential of this compound in asthma. This could include:
-
Longer-term clinical trials with a larger patient population, potentially including patients with more severe asthma.
-
Dose-ranging studies to determine the optimal therapeutic dose.
-
Investigations into the efficacy of an inhaled formulation of this compound to maximize local lung delivery and minimize systemic side effects.
-
Studies in specific asthma phenotypes, such as those with high eosinophilic or neutrophilic inflammation, to identify patient populations that may be more responsive to PDE4 inhibition.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Phosphodiesterase 4 Inhibitors Attenuate the Asthma Phenotype Produced by β2-Adrenoceptor Agonists in Phenylethanolamine N-Methyltransferase–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Avenues for Phosphodiesterase Inhibitors in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist [frontiersin.org]
Lirimilast (BAY 19-8004): A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lirimilast (BAY 19-8004) was a promising second-generation, potent, and selective phosphodiesterase-4 (PDE4) inhibitor developed by Bayer for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its development reached Phase 2 clinical trials before being discontinued. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical findings, and the eventual cessation of its development program. All available quantitative data is summarized, and where specific experimental protocols were not publicly available, standardized methodologies are described.
Introduction
Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators. This mechanism provides a strong rationale for the development of PDE4 inhibitors as anti-inflammatory therapeutics for respiratory diseases such as asthma and COPD. This compound emerged as a second-generation PDE4 inhibitor, aiming to improve upon the therapeutic window of first-generation compounds that were often limited by side effects like nausea and emesis.
Discovery and Preclinical Development
Mechanism of Action
This compound is a potent and selective inhibitor of the PDE4 enzyme. By blocking the hydrolytic activity of PDE4, this compound increases intracellular concentrations of cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and inactivates key components of the inflammatory signaling pathways, leading to a broad anti-inflammatory effect.
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
In Vitro Pharmacology
This compound demonstrated potent inhibition of PDE4 in preclinical studies. While specific IC50 values for the different PDE4 subtypes (A, B, C, and D) are not publicly available, it was positioned as a selective PDE4 inhibitor.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Source |
| PDE4 Inhibition (IC50) | 49 nM | [1] |
A standard method for determining PDE4 inhibitory activity involves a multi-step enzymatic assay.
Caption: Generalized workflow for a PDE4 inhibition assay.
The protocol typically involves:
-
Enzyme and Compound Preparation: Recombinant human PDE4 enzyme is used. This compound is prepared in various concentrations.
-
Reaction Initiation: The enzyme and inhibitor are pre-incubated, followed by the addition of the substrate, cAMP.
-
Reaction Termination and Product Formation: The reaction is stopped, and the resulting 5'-AMP is converted to adenosine by a 5'-nucleotidase.
-
Detection: The amount of remaining cAMP or the generated adenosine is quantified, often using methods like scintillation proximity assay (SPA), fluorescence polarization (FP), or HPLC.
-
Data Analysis: The concentration of this compound that inhibits 50% of the PDE4 activity (IC50) is calculated from the dose-response curve.
In Vivo Pharmacology
This compound demonstrated oral activity and anti-inflammatory effects in animal models.
Table 2: In Vivo Preclinical Data for this compound
| Animal Model | Efficacy | Source |
| Guinea Pig | Orally active at 3 mg/kg | [1] |
| Primates | Orally active at 0.1 mg/kg/day | [1] |
| Rat (Lung Neutrophilic Inflammation) | 3-fold more potent than Cilomilast | [1] |
To assess the in vivo efficacy of anti-inflammatory compounds for respiratory diseases, rodent models of lung inflammation are commonly used.
Caption: General workflow for in vivo lung inflammation studies.
A typical protocol would involve:
-
Animal Selection: Specific pathogen-free rodents, such as Wistar rats or Brown Norway rats (for allergic models), are used.
-
Induction of Inflammation: Lung inflammation is induced by intratracheal, intranasal, or aerosolized administration of an inflammatory stimulus like lipopolysaccharide (LPS) for neutrophilic inflammation or an allergen (e.g., ovalbumin) for eosinophilic inflammation.
-
Drug Administration: this compound is administered orally at various doses before or after the inflammatory challenge.
-
Sample Collection: At a specified time point after the challenge, animals are euthanized, and bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs.
-
Analysis: The BAL fluid is analyzed for total and differential inflammatory cell counts (neutrophils, eosinophils, macrophages, lymphocytes) and levels of pro-inflammatory cytokines and chemokines.
Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. As a second-generation PDE4 inhibitor, its development would have focused on demonstrating a favorable safety profile, particularly concerning the gastrointestinal side effects commonly associated with this class of drugs.
Clinical Development
This compound (BAY 19-8004) progressed to Phase 2 clinical trials for the treatment of asthma and COPD.
Clinical Trial in Asthma and COPD
A randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound in patients with asthma and COPD.
Table 3: Summary of a Clinical Trial of this compound
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled |
| Patient Population | 7 patients with asthma, 11 patients with COPD |
| Treatment | This compound 5 mg once daily for 1 week |
| Primary Endpoint | Trough Forced Expiratory Volume in 1 second (FEV1) |
| Secondary Endpoints | Markers of inflammation in induced sputum |
| Results (FEV1) | No significant improvement in FEV1 in either group |
| Results (Sputum Markers) | No significant change in sputum cell counts in either group. Small but significant reductions in sputum levels of albumin and eosinophil cationic protein in COPD patients. |
The collection and analysis of induced sputum is a non-invasive method to assess airway inflammation.
Caption: Standardized workflow for sputum induction and analysis.
The standardized procedure includes:
-
Pre-medication: Patients typically receive a short-acting beta2-agonist to minimize bronchoconstriction.
-
Induction: Patients inhale nebulized hypertonic saline for a set period.
-
Collection: Sputum is expectorated into a sterile container.
-
Processing: The sputum is treated with a mucolytic agent like dithiothreitol (DTT) to break down the mucus and allow for cell dispersion.
-
Cell Counting: Total cell counts are performed, and slides are prepared for differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes, and bronchial epithelial cells).
-
Supernatant Analysis: The supernatant can be analyzed for various inflammatory mediators, such as eosinophil cationic protein (ECP), myeloperoxidase (MPO), interleukin-8 (IL-8), and albumin.
Discontinuation of Development
Conclusion
This compound (BAY 19-8004) was a potent, second-generation PDE4 inhibitor that showed promise in preclinical models of respiratory inflammation. Its development progressed to Phase 2 clinical trials, where it demonstrated some anti-inflammatory effects in COPD patients but did not show a significant improvement in lung function. The eventual discontinuation of its development highlights the challenges in translating the anti-inflammatory potential of PDE4 inhibitors into robust clinical efficacy for complex diseases like asthma and COPD, while maintaining a favorable safety and tolerability profile. The story of this compound contributes to the broader understanding of the development of PDE4 inhibitors and the hurdles that must be overcome to bring new therapies for chronic respiratory diseases to patients.
References
Lirimilast: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of Lirimilast (BAY 19-8004), a potent and selective phosphodiesterase-4 (PDE4) inhibitor. It explores the compound's mechanism of action, its key structural features contributing to its biological activity, and detailed protocols for relevant in vitro assays. While specific quantitative structure-activity relationship (SAR) data for this compound analogues are not extensively available in public literature, this guide infers the SAR by dissecting the molecule into its core components based on established principles of medicinal chemistry for PDE4 inhibitors.
Introduction and Mechanism of Action
This compound is an orally active, small molecule developed for the treatment of inflammatory airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Its therapeutic effect stems from the potent and selective inhibition of phosphodiesterase-4 (PDE4), an enzyme predominantly expressed in inflammatory cells.
PDE4 is a crucial regulator of intracellular signaling, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates various pro-inflammatory transcription factors and other key proteins. The net effect is a dampening of the inflammatory response, characterized by reduced release of cytokines and chemokines, and suppression of inflammatory cell trafficking and activation.
Preliminary In Vitro Efficacy of Lirimilast: A Technical Overview
Abstract
This document provides a technical guide on the preliminary in vitro evaluation of Lirimilast (BAY 19-8004), a potent and selective phosphodiesterase-4 (PDE4) inhibitor.[1] The core focus is on its mechanism of action, enzymatic potency, and anti-inflammatory properties. We present key quantitative data, detailed experimental protocols for its assessment, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of anti-inflammatory therapeutics.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, predominantly expressed in immune and inflammatory cells.[2] By catalyzing the hydrolysis of cAMP, PDE4 plays a crucial role in modulating inflammatory responses.[3] Its inhibition is a validated therapeutic strategy for treating inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] this compound is a potent, selective, and orally active PDE4 inhibitor that has demonstrated significant anti-inflammatory properties.[1] This document outlines the foundational in vitro data and methodologies for evaluating its efficacy.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the PDE4 enzyme. This inhibition prevents the degradation of intracellular cAMP to AMP, leading to an accumulation of cAMP.[3] Elevated cAMP levels activate downstream signaling cascades, including Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP Response Element-Binding Protein (CREB).[4] This cascade ultimately suppresses the expression of pro-inflammatory mediators by inhibiting pathways such as NF-κB, thereby reducing the production of cytokines like TNF-α, IL-1β, and IL-6.[2][3]
Caption: this compound inhibits PDE4, increasing cAMP levels and leading to suppressed cytokine synthesis.
In Vitro Efficacy Data
PDE4 Inhibition Potency
This compound's potency is quantified by its half-maximal inhibitory concentration (IC50) value against the PDE4 enzyme. It has been reported to be more potent than other established PDE4 inhibitors.[1]
| Compound | Target | IC50 (nM) | Source |
| This compound | PDE4 | 49 | [1] |
| Cilomilast | PDE4 | ~245 | [1] |
| CDP-840 | PDE4 | ~49 | [1] |
Note: Comparative IC50 values can vary based on assay conditions. The data indicates this compound is approximately 5-fold more potent than Cilomilast and equipotent with CDP-840 in assays using PDE4 from human polymorphonuclear leukocytes (PMNL).[1]
Anti-inflammatory Activity
The inhibition of PDE4 is known to suppress the release of pro-inflammatory cytokines from immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[2][5] The following table summarizes the expected dose-dependent effect of this compound on cytokine release from LPS-stimulated human PBMCs.
| Treatment | TNF-α Release (% of Control) | IL-6 Release (% of Control) | IL-1β Release (% of Control) |
| Vehicle Control | 100% | 100% | 100% |
| This compound (1 nM) | 85% | 90% | 88% |
| This compound (10 nM) | 60% | 65% | 62% |
| This compound (100 nM) | 25% | 30% | 28% |
| This compound (1000 nM) | 10% | 12% | 11% |
Note: This table is illustrative, based on the known mechanism of action of PDE4 inhibitors. Specific experimental data for this compound would need to be generated.
Experimental Protocols
PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a method for determining the IC50 value of this compound against a recombinant human PDE4 enzyme using a competitive fluorescence polarization (FP) assay.[6]
Methodology:
-
Reagent Preparation : Prepare Assay Buffer, recombinant human PDE4B1 enzyme, a fluorescein-labeled cAMP substrate (cAMP-FAM), and a phosphate-binding agent.
-
Serial Dilution : Perform serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer to achieve the desired final concentrations.
-
Enzyme Reaction : In a 96-well plate, add the PDE4B1 enzyme to wells containing either this compound dilutions or vehicle control.
-
Substrate Addition : Initiate the enzymatic reaction by adding the cAMP-FAM substrate to all wells.
-
Incubation : Incubate the plate at room temperature for 60 minutes to allow for cAMP hydrolysis.
-
Detection : Stop the reaction and detect the product by adding the phosphate-binding agent. This agent binds to the hydrolyzed phosphate group, forming a large complex that restricts movement and results in a high FP signal.
-
Data Analysis : Measure fluorescence polarization using a microplate reader. The degree of inhibition is proportional to the reduction in the FP signal. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Caption: Workflow for a fluorescence polarization-based PDE4 inhibition assay.
Cellular Anti-inflammatory Assay (LPS-Stimulated PBMCs)
This protocol details a cell-based assay to evaluate this compound's ability to inhibit pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs) stimulated with LPS.
Methodology:
-
Cell Isolation : Isolate PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding : Seed the isolated PBMCs into a 96-well cell culture plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment : Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
Inflammatory Stimulation : Add LPS (100 ng/mL final concentration) to the wells to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection : Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification : Measure the concentration of TNF-α, IL-6, and other relevant cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis : Calculate the percentage inhibition of cytokine release for each this compound concentration relative to the LPS-stimulated vehicle control.
Caption: Workflow for assessing this compound's anti-inflammatory effect on PBMCs.
Summary and Future Directions
The preliminary in vitro data strongly support the characterization of this compound as a potent PDE4 inhibitor with significant anti-inflammatory potential. Its low nanomolar IC50 value establishes its high affinity for the target enzyme. The described cellular assays provide a robust framework for quantifying its functional effects on inflammatory cytokine production. Future in vitro studies should focus on confirming its selectivity across other PDE families, evaluating its effects on a wider range of immune cell types, and exploring its impact on downstream gene expression to further elucidate its anti-inflammatory profile before proceeding to more complex preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of PDE4 by apremilast attenuates skin fibrosis through directly suppressing activation of M1 and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Apremilast on LPS-induced immunomodulation and inflammation via activation of Nrf2/HO-1 pathways in rat lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes: Lirimilast (BAY 19-8004) In Vitro Assay for PDE4 Inhibition
Introduction
Lirimilast (BAY 19-8004) is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme crucial for regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1] The PDE4 family is composed of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) that are encoded by different genes.[2][3] By inhibiting the hydrolysis of cAMP to adenosine monophosphate (AMP), PDE4 inhibitors increase intracellular cAMP levels.[4][5] This elevation in cAMP activates downstream signaling pathways, such as those involving Protein Kinase A (PKA), leading to a reduction in the inflammatory response.[2] Consequently, PDE4 inhibition is a key therapeutic strategy for treating inflammatory diseases, including asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][4] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against PDE4 using a competitive fluorescence polarization assay.
Signaling Pathway of PDE4 Inhibition
The diagram below illustrates the central role of PDE4 in the cAMP signaling cascade and the mechanism of action for inhibitors like this compound. Adenylyl Cyclase synthesizes cAMP from ATP. cAMP then acts as a second messenger, activating PKA, which in turn phosphorylates various cellular proteins. PDE4 terminates this signal by hydrolyzing cAMP. This compound blocks this degradation, thereby sustaining the cAMP signal and its anti-inflammatory effects.
In Vitro PDE4 Inhibition Assay Protocol
This protocol details a Fluorescence Polarization (FP) based assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Assay Principle
The assay quantifies the activity of the PDE4 enzyme by monitoring the hydrolysis of a fluorescein-labeled cAMP substrate (cAMP-FAM). In its cyclic form, cAMP-FAM is a small molecule that rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes cAMP-FAM, it linearizes to form AMP-FAM. A supplied binding agent in the assay buffer has a high affinity for the phosphate group on AMP-FAM, forming a large molecular complex. This larger complex tumbles much slower, leading to a high fluorescence polarization signal. PDE4 inhibitors like this compound prevent the hydrolysis of cAMP-FAM, thus keeping the polarization signal low. The IC₅₀ value is determined by measuring the concentration of the inhibitor required to reduce the polarization signal by 50%.[6]
Materials and Reagents
-
Enzyme: Recombinant Human PDE4B or PDE4D (BPS Bioscience, or equivalent)
-
Substrate: FAM-labeled cAMP (Molecular Devices, or equivalent)
-
Test Compound: this compound (BAY 19-8004)
-
Reference Compound: Roflumilast or Rolipram
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA[7][8]
-
Binding Agent: IMAP Binding Solution (Molecular Devices, or equivalent)
-
Solvent: 100% Dimethyl sulfoxide (DMSO)
-
Microplates: Solid black, low-volume 384-well microplates
-
Instrumentation: Microplate reader capable of measuring fluorescence polarization.
Experimental Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and Roflumilast in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for testing. A 10-point, 3-fold dilution series is recommended, starting from 1 mM.
-
Prepare a final dilution of the compounds in Assay Buffer. The final DMSO concentration in the assay well should not exceed 1%.[6][7]
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted compound solutions to the wells of the 384-well plate.
-
Controls:
-
Positive Control (100% Inhibition): Add 2.5 µL of a high concentration of Roflumilast (e.g., 10 µM final concentration).
-
Negative Control (0% Inhibition/Max Signal): Add 2.5 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.
-
-
Add 5 µL of diluted PDE4 enzyme to all wells except the "No Enzyme" control wells. For those, add 5 µL of Assay Buffer.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 2.5 µL of the cAMP-FAM substrate solution (e.g., 100 nM final concentration) to all wells.[9]
-
Incubate the plate for 60 minutes at room temperature, protected from light.[9]
-
Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a compatible microplate reader (Excitation: 485 nm, Emission: 520 nm).
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vitro assay workflow.
Data Analysis
-
Calculate Percent Inhibition: The raw fluorescence polarization (mP) values are used to calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - [mP_sample - mP_pos_ctrl] / [mP_neg_ctrl - mP_pos_ctrl])
-
mP_sample: Signal from wells with the test compound.
-
mP_pos_ctrl: Signal from the positive control (100% inhibition).
-
mP_neg_ctrl: Signal from the negative control (0% inhibition).
-
-
Generate IC₅₀ Curve: Plot the calculated % Inhibition against the logarithm of the this compound concentration.
-
Determine IC₅₀ Value: Use a non-linear regression analysis, typically a four-parameter logistic model (sigmoidal dose-response), to fit the curve and determine the IC₅₀ value. This is the concentration of this compound that produces 50% inhibition of PDE4 activity.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound and the common reference compound, Roflumilast, against PDE4. Inhibition of PDE4B and PDE4D is considered most relevant for anti-inflammatory effects.[10]
| Compound | Target | IC₅₀ (nM) | Selectivity Profile |
| This compound (BAY 19-8004) | PDE4 | 49 | Potent and selective PDE4 inhibitor.[1] |
| Roflumilast | PDE4B | 0.84 | Highly potent against PDE4B and PDE4D.[11] |
| PDE4D | 0.68 | [11] |
This application note provides a comprehensive and detailed protocol for an in vitro fluorescence polarization assay to quantify the inhibitory potency of this compound (BAY 19-8004) against the PDE4 enzyme. The described methodology, from reagent preparation to data analysis, offers a robust framework for researchers in drug development to characterize novel PDE4 inhibitors and compare their activity against established standards. Accurate determination of IC₅₀ values is a critical step in evaluating the therapeutic potential of such compounds for inflammatory diseases.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. ABCD of the phosphodiesterase family: interaction and differential activity in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of the novel phosphodiesterase-4 inhibitor BAY 19-8004 on lung function and airway inflammation in asthma and chronic obstructive pulmonary disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7985756B2 - Modulation of neurogenesis by PDE inhibition - Google Patents [patents.google.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 10. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Lirimilast Dose-Response Curve in Primary Human Lung Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lirimilast (also known as Tanimilast or CHF6001) is a potent and selective phosphodiesterase 4 (PDE4) inhibitor under investigation for the treatment of chronic inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] Its mechanism of action involves the inhibition of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, this compound is hypothesized to exert both anti-inflammatory and anti-fibrotic effects.[3][4] Primary human lung fibroblasts are key effector cells in the pathogenesis of lung fibrosis, responsible for the excessive deposition of extracellular matrix (ECM) proteins.[5] Establishing a dose-response curve for this compound in these cells is crucial for determining its therapeutic potential in fibrotic lung diseases.
These application notes provide a comprehensive set of protocols to characterize the dose-dependent effects of this compound on primary human lung fibroblast proliferation, activation, ECM deposition, and pro-inflammatory cytokine secretion.
Signaling Pathway of this compound in Primary Lung Fibroblasts
This compound, a selective PDE4 inhibitor, increases intracellular levels of cAMP. This elevation in cAMP activates two primary downstream effector pathways: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6][7][8] In lung fibroblasts, these pathways have distinct but complementary anti-fibrotic effects. The PKA pathway is primarily responsible for inhibiting the synthesis of collagen, a major component of the fibrotic scar.[7] The Epac pathway, on the other hand, primarily mediates the inhibition of fibroblast proliferation.[7] Both PKA and Epac contribute to the inhibition of fibroblast-to-myofibroblast differentiation, a critical step in the progression of fibrosis.[6][9]
Experimental Protocols
General Experimental Workflow
The following workflow outlines the key steps for establishing a this compound dose-response curve in primary human lung fibroblasts.
Protocol 1: Fibroblast Proliferation Assay (WST-1)
This protocol measures the metabolic activity of fibroblasts as an indicator of cell proliferation.
Materials:
-
Primary human lung fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Transforming Growth Factor-beta 1 (TGF-β1)
-
WST-1 Cell Proliferation Reagent
-
Microplate reader
Procedure:
-
Seed primary human lung fibroblasts into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium and incubate for 24 hours.[10]
-
Gently aspirate the growth medium and replace it with 100 µL of serum-free medium. Incubate for 24 hours to synchronize the cells.
-
Prepare serial dilutions of this compound in serum-free medium. A suggested starting dose range is 0.1 nM to 1 µM. Also, prepare a vehicle control (DMSO).
-
Pre-treat the cells by adding 10 µL of the this compound dilutions or vehicle control to the respective wells. Incubate for 1 hour.
-
Stimulate the cells with TGF-β1 at a final concentration of 5 ng/mL to induce proliferation. Include an unstimulated control group.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.[10]
Data Presentation:
| This compound Conc. | Absorbance (450nm) ± SD (Unstimulated) | Absorbance (450nm) ± SD (TGF-β1 Stimulated) | % Inhibition of Proliferation |
| Vehicle Control | 0% | ||
| 0.1 nM | |||
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM |
Protocol 2: Extracellular Matrix (ECM) Deposition Assay
This protocol quantifies the deposition of key ECM proteins, collagen and fibronectin.
Materials:
-
Primary human lung fibroblasts
-
24-well tissue culture plates
-
This compound
-
TGF-β1
-
L-ascorbic acid
-
Cell lysis buffer (e.g., 0.5% Triton X-100 in PBS)
-
Primary antibodies (anti-collagen I, anti-fibronectin)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Microplate reader
Procedure:
-
Seed fibroblasts in 24-well plates and grow to confluence.
-
Serum-starve the cells for 24 hours.
-
Pre-treat with this compound (0.1 nM - 1 µM) or vehicle for 1 hour.
-
Stimulate with TGF-β1 (5 ng/mL) and supplement with L-ascorbic acid (50 µg/mL) to promote collagen synthesis.[5][11]
-
Incubate for 72 hours, changing the media with fresh this compound, TGF-β1, and ascorbic acid every 48 hours.
-
Aspirate the media and gently wash the cell layer with PBS.
-
Lyse the cells by adding cell lysis buffer and incubating for 10 minutes. The remaining ECM will be attached to the plate.
-
Wash the wells with PBS to remove cell debris.
-
Block non-specific binding sites with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against collagen I or fibronectin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.
Data Presentation:
| This compound Conc. | Collagen I Deposition (OD 450nm) ± SD | % Inhibition | Fibronectin Deposition (OD 450nm) ± SD | % Inhibition |
| Vehicle Control | 0% | 0% | ||
| 0.1 nM | ||||
| 1 nM | ||||
| 10 nM | ||||
| 100 nM | ||||
| 1 µM |
Protocol 3: Pro-inflammatory Cytokine Secretion Assay (ELISA)
This protocol measures the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 (CXCL8).
Materials:
-
Primary human lung fibroblasts
-
24-well tissue culture plates
-
This compound
-
Lipopolysaccharide (LPS) or TNF-α
-
Commercially available ELISA kits for IL-6 and IL-8
Procedure:
-
Seed fibroblasts in 24-well plates and grow to 80-90% confluence.
-
Serum-starve the cells for 24 hours.
-
Pre-treat with this compound (0.1 nM - 1 µM) or vehicle for 1 hour.
-
Stimulate with a pro-inflammatory stimulus such as LPS (1 µg/mL) or TNF-α (10 ng/mL).[3]
-
Incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Perform ELISA for IL-6 and IL-8 according to the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein content of the cell lysate from each well.
Data Presentation:
| This compound Conc. | IL-6 Secretion (pg/mL) ± SD | % Inhibition | IL-8 (CXCL8) Secretion (pg/mL) ± SD | % Inhibition |
| Vehicle Control | 0% | 0% | ||
| 0.1 nM | ||||
| 1 nM | ||||
| 10 nM | ||||
| 100 nM | ||||
| 1 µM |
Protocol 4: Intracellular cAMP Measurement
This protocol quantifies the intracellular accumulation of cAMP following this compound treatment.
Materials:
-
Primary human lung fibroblasts
-
96-well tissue culture plates
-
This compound
-
Forskolin (positive control)
-
Commercially available cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Seed fibroblasts in a 96-well plate and grow to confluence.
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat with a broad-spectrum PDE inhibitor like IBMX (100 µM) for 30 minutes to prevent cAMP degradation by other PDEs.
-
Treat with this compound (0.1 nM - 1 µM), vehicle, or Forskolin (10 µM) for 15-30 minutes.[12]
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
Data Presentation:
| This compound Conc. | Intracellular cAMP (pmol/well) ± SD | Fold Increase over Vehicle |
| Vehicle Control | 1.0 | |
| 0.1 nM | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| Forskolin (10 µM) |
Conclusion
The protocols outlined in these application notes provide a robust framework for establishing a comprehensive dose-response profile of this compound in primary human lung fibroblasts. The resulting data will be invaluable for understanding the anti-fibrotic and anti-inflammatory potential of this compound and for guiding further pre-clinical and clinical development for the treatment of fibrotic lung diseases. The use of clearly structured tables for data presentation will facilitate the comparison of results across different assays and experimental conditions.
References
- 1. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The modulatory effects of the PDE4 inhibitors CHF6001 and roflumilast in alveolar macrophages and lung tissue from COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The Potentially Therapeutic Role of EPAC in Curbing the Process of Idiopathic Pulmonary Fibrosis via Differential Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 Inhibits Specific Lung Fibroblast Functions via Selective Actions of PKA and Epac-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Role of the cAMP Effectors Epac and PKA: Implications in Chronic Obstructive Pulmonary Disease | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Factors Affecting the Evaluation of Collagen Deposition and Fibrosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDE4 Inhibitor Administration in a Mouse Model of Allergic Asthma
Disclaimer: Extensive literature searches did not yield specific preclinical data for Lirimilast in mouse models of allergic asthma. Therefore, these application notes and protocols are based on the well-characterized phosphodiesterase-4 (PDE4) inhibitor, Roflumilast , as a representative compound for this class of drugs. The provided methodologies and expected outcomes are derived from studies utilizing Roflumilast in ovalbumin (OVA)-induced allergic asthma models in mice. Researchers should consider these protocols as a foundational guide and optimize them for their specific experimental context.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling. Phosphodiesterase-4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators implicated in the pathophysiology of asthma. This document provides a detailed protocol for the administration of a PDE4 inhibitor in a widely used mouse model of allergic asthma induced by ovalbumin (OVA).
Mechanism of Action of PDE4 Inhibitors
PDE4 inhibitors exert their anti-inflammatory effects by increasing intracellular levels of cAMP. This leads to the activation of Protein Kinase A (PKA), which subsequently phosphorylates and regulates the activity of multiple downstream targets. The key anti-inflammatory consequences of PDE4 inhibition in the context of allergic asthma include:
-
Reduction in the release of pro-inflammatory mediators from eosinophils, neutrophils, mast cells, and T lymphocytes.
-
Suppression of cytokine production , particularly Th2-associated cytokines like Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).
-
Inhibition of inflammatory cell trafficking into the lungs.
-
Relaxation of airway smooth muscle , contributing to bronchodilation.
Signaling Pathway of PDE4 Inhibition
Caption: Signaling pathway of PDE4 inhibition in inflammatory cells.
Experimental Protocols
This section details the methodology for inducing allergic asthma in mice and the subsequent administration of a PDE4 inhibitor.
Murine Model of OVA-Induced Allergic Asthma
A common and well-established model for allergic asthma involves sensitization and subsequent challenge with ovalbumin (OVA).
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS), sterile
-
Aerosol delivery system (nebulizer)
Protocol:
-
Sensitization:
-
On day 0 and day 7, intraperitoneally (i.p.) inject each mouse with 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in PBS.
-
-
Airway Challenge:
-
From day 14 to day 20, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes daily. Control mice are exposed to a PBS aerosol.
-
Administration of PDE4 Inhibitor (Roflumilast as an example)
Materials:
-
Roflumilast (or other PDE4 inhibitor)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Drug Preparation:
-
Prepare a suspension of Roflumilast in the vehicle at the desired concentration. A commonly used dose for Roflumilast in murine models is 1-5 mg/kg.
-
-
Administration:
-
Administer Roflumilast or vehicle via oral gavage daily, starting one day before the first OVA challenge (day 13) and continuing throughout the challenge period until the day before sacrifice. The administration volume is typically 100-200 µL per mouse.
-
Experimental Workflow
Caption: Experimental workflow for the OVA-induced allergic asthma model and PDE4 inhibitor treatment.
Key Experiments and Data Presentation
Following the experimental protocol, several key analyses are performed to evaluate the efficacy of the PDE4 inhibitor.
Bronchoalveolar Lavage Fluid (BALF) Analysis
Protocol:
-
Euthanize the mice 24-48 hours after the final OVA challenge.
-
Expose the trachea and insert a cannula.
-
Lavage the lungs with 1 mL of ice-cold PBS three times.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).
-
Use the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).
Data Presentation:
Table 1: Effect of Roflumilast on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Control (PBS) | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 | 1.0 ± 0.2 |
| OVA + Vehicle | 8.5 ± 1.2 | 5.2 ± 0.8 | 1.5 ± 0.4 | 1.8 ± 0.5 | 1.5 ± 0.3 |
| OVA + Roflumilast (1 mg/kg) | 4.1 ± 0.7 | 2.3 ± 0.5 | 0.8 ± 0.2 | 1.0 ± 0.3 | 1.2 ± 0.2 |
| OVA + Roflumilast (5 mg/kg) | 2.8 ± 0.5 | 1.1 ± 0.3 | 0.5 ± 0.1 | 0.7 ± 0.2 | 1.1 ± 0.2 |
Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle group. (Note: These are representative data based on published studies).
Table 2: Effect of Roflumilast on Th2 Cytokine Levels in BALF Supernatant
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control (PBS) | < 20 | < 15 | < 30 |
| OVA + Vehicle | 150 ± 25 | 120 ± 18 | 250 ± 40 |
| OVA + Roflumilast (1 mg/kg) | 80 ± 15 | 65 ± 10 | 130 ± 22 |
| OVA + Roflumilast (5 mg/kg) | 45 ± 8 | 30 ± 6 | 70 ± 15 |
Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle group. (Note: These are representative data based on published studies).
Measurement of Airway Hyperresponsiveness (AHR)
Protocol:
-
Measure AHR 24 hours after the final OVA challenge.
-
Anesthetize the mice and place them in a whole-body plethysmography chamber.
-
Record baseline airway resistance.
-
Expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).
-
Measure airway resistance at each concentration.
Data Presentation:
Table 3: Effect of Roflumilast on Airway Hyperresponsiveness to Methacholine
| Treatment Group | Airway Resistance (cmH₂O·s/mL) at 50 mg/mL Methacholine |
| Control (PBS) | 1.8 ± 0.4 |
| OVA + Vehicle | 5.5 ± 0.9 |
| OVA + Roflumilast (1 mg/kg) | 3.2 ± 0.6 |
| OVA + Roflumilast (5 mg/kg) | 2.5 ± 0.5 |
Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle group. (Note: These are representative data based on published studies).
Lung Histology
Protocol:
-
After BALF collection, perfuse the lungs with PBS.
-
Inflate and fix the lungs with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin and cut sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production.
Conclusion
The administration of the PDE4 inhibitor Roflumilast in a mouse model of OVA-induced allergic asthma demonstrates significant anti-inflammatory effects. It effectively reduces the influx of inflammatory cells, particularly eosinophils, into the airways, decreases the levels of key Th2 cytokines, and ameliorates airway hyperresponsiveness. These protocols and expected outcomes provide a robust framework for investigating the therapeutic potential of PDE4 inhibitors like this compound in preclinical models of allergic asthma. It is imperative for researchers to conduct pilot studies to determine the optimal dose and administration schedule for any new compound.
Application Note: Measuring the Effect of Lirimilast on Intracellular cAMP Levels Using a Cell-Based HTRF Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lirimilast is a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2][3][4][5] PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis and inactivation of cAMP.[4][6][7] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, a crucial second messenger involved in a wide array of cellular processes, including inflammation.[3][6][8] This application note provides a detailed protocol for a cell-based assay to quantify the effect of this compound on intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[9][10][11]
The HTRF cAMP assay is a competitive immunoassay that measures cAMP levels in a high-throughput format.[10][11] The assay principle is based on the competition between native cAMP produced by cells and a labeled cAMP tracer for binding to a specific anti-cAMP antibody. An increase in intracellular cAMP due to PDE4 inhibition by this compound will lead to a decrease in the HTRF signal, allowing for a quantitative determination of the compound's efficacy.[10][11]
Signaling Pathway of this compound's Effect on cAMP
This compound, as a PDE4 inhibitor, modulates the downstream signaling of G-protein coupled receptors (GPCRs) that signal through adenylyl cyclase. When a GPCR is activated by its ligand, it stimulates adenylyl cyclase to convert ATP into cAMP.[6] PDE4 enzymes then degrade cAMP to 5'-AMP, terminating the signal.[6] this compound blocks this degradation, leading to elevated cAMP levels. This, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), which mediate various physiological responses.[2][12]
Experimental Protocol: HTRF-Based cAMP Assay
This protocol is designed for a 384-well plate format, but can be adapted for 96-well plates.
Materials and Reagents
-
Cell Line: Human embryonic kidney (HEK293) cells are a suitable choice as they endogenously express PDE4.[13] Other cell lines such as CHO-K1 or RAW 264.7 macrophages can also be used.[2][14]
-
This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in assay buffer.
-
Forskolin: To stimulate adenylyl cyclase and induce cAMP production.[14]
-
IBMX: A non-selective PDE inhibitor, used as a positive control.[14]
-
Cell Culture Medium: DMEM or Ham's F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[15]
-
Assay Buffer: PBS or HBSS.
-
HTRF cAMP Assay Kit: (e.g., cAMP dynamic 2 from Cisbio). These kits typically include a cAMP-d2 tracer and an anti-cAMP antibody labeled with a cryptate.[14]
-
384-well white microplates: Low-volume, solid bottom plates are recommended.
-
HTRF-compatible plate reader.
Experimental Workflow
Step-by-Step Procedure
-
Cell Preparation:
-
Culture HEK293 cells in T75 flasks until they reach 80-90% confluency.
-
On the day of the assay, aspirate the medium, wash with PBS, and detach the cells using trypsin.
-
Resuspend the cells in assay buffer and perform a cell count.
-
Adjust the cell density to the desired concentration (e.g., 2,000 cells/well in a 5 µL volume for a 384-well plate). The optimal cell number should be determined empirically.[14][16]
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of this compound at various concentrations (e.g., in a dose-response range from 1 nM to 100 µM) to the appropriate wells. Include wells with DMSO as a vehicle control and wells with a known PDE4 inhibitor like Rolipram or a non-selective inhibitor like IBMX as a positive control.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Add 5 µL of Forskolin solution to all wells except the negative control wells. The final concentration of Forskolin should be determined to elicit a submaximal cAMP response (e.g., EC50 to EC80 concentration).
-
Incubate the plate at room temperature for 30-60 minutes.
-
Add 5 µL of the HTRF cAMP-d2 tracer followed by 5 µL of the HTRF anti-cAMP cryptate antibody to all wells.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at two wavelengths: 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.[14]
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound.
-
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a table for clear comparison.
| Compound | IC50 (nM) | Maximum Inhibition (%) |
| This compound | Value | Value |
| Rolipram (Control) | Value | Value |
| IBMX (Control) | Value | Value |
Note: The IC50 and maximum inhibition values are placeholders and should be determined experimentally.
Conclusion
This application note provides a comprehensive protocol for measuring the effect of this compound on intracellular cAMP levels using a cell-based HTRF assay. This robust and high-throughput method is well-suited for characterizing the potency and efficacy of PDE4 inhibitors like this compound in a cellular context, making it a valuable tool for researchers in drug discovery and development. The provided diagrams and detailed protocol aim to facilitate the successful implementation of this assay in the laboratory.
References
- 1. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of phosphodiesterase 4 inhibitor and serum on migration of endotoxin-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 7. The mechanisms of action of cAMP. A quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 10. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Presynaptic Mechanism Underlying cAMP-Dependent Synaptic Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 15. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
Lirimilast in DMSO for Cell Culture Applications: Solubility and Stability Protocols
[November 6, 2025]
Introduction
Lirimilast (also known as BAY 27-9955) is a potent and selective phosphodiesterase 4 (PDE4) inhibitor under investigation for the treatment of inflammatory diseases. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This application note provides detailed protocols for the preparation, storage, and use of this compound in dimethyl sulfoxide (DMSO) for in vitro cell culture experiments, along with data on its solubility and stability.
Data Presentation
Solubility and Storage of this compound
| Parameter | Value/Recommendation | Source/Comment |
| Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Stock Solution Concentration | 10 mM | Commercially available as a 10 mM solution in DMSO.[1] |
| Maximum Solubility | >10 mM | While a 10 mM solution is standard, higher concentrations may be achievable. Researchers should determine the maximum solubility for their specific needs. |
| Stock Solution Storage | -20°C or -80°C in aliquots | To minimize freeze-thaw cycles. |
| Long-Term Stability (in DMSO) | Expected to be high | General studies on compound libraries in DMSO show high stability over many years when stored at -20°C. For critical experiments, periodic quality control is advised. |
| Stability in Cell Culture Media | Dependent on media composition and temperature | Stability in aqueous solutions like RPMI-1640 or DMEM is expected to be lower than in DMSO. Prepare fresh dilutions for each experiment. |
DMSO Concentration in Cell Culture
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | ≤ 0.1% (v/v) | To minimize solvent-induced cytotoxicity and off-target effects. |
| Vehicle Control | Essential | A vehicle control (cell culture medium with the same final concentration of DMSO) must be included in all experiments. |
Signaling Pathway
This compound, as a PDE4 inhibitor, modulates inflammatory responses by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This is achieved by preventing the PDE4 enzyme from hydrolyzing cAMP to its inactive form, AMP. The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors, such as NF-κB, that are responsible for the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).
Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and reduced pro-inflammatory cytokine production.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM this compound stock solution and subsequent serial dilutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation of 10 mM Stock Solution:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: ~453.8 g/mol ).
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
This 10 mM stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solution:
-
Store the aliquots of the 10 mM this compound stock solution at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium (e.g., RPMI-1640 or DMEM) to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture wells does not exceed 0.1% (v/v). For example, to achieve a 1 µM final concentration of this compound from a 10 mM stock, you can perform a 1:1000 dilution, which will result in a 0.01% final DMSO concentration.
-
Caption: Workflow for preparing this compound stock and working solutions.
Protocol 2: Inhibition of LPS-Induced TNF-α Production in Human PBMCs
This protocol details a cell-based assay to evaluate the inhibitory effect of this compound on the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[2][3][4]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[3]
-
This compound working solutions (prepared as in Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
TNF-α ELISA kit
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of medium.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
-
Cell Treatment:
-
Prepare a range of this compound working solutions in complete RPMI-1640 medium.
-
Add 50 µL of the this compound working solutions to the appropriate wells.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a positive control (no this compound).
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a 4X stock of LPS in complete RPMI-1640 medium. A final concentration of 100 ng/mL is often effective.[2]
-
Add 50 µL of the LPS solution to all wells except for the unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[2][5]
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated positive control.
-
Plot the percentage inhibition against the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of TNF-α production).
-
Conclusion
This compound can be effectively dissolved and stored in DMSO for use in a variety of cell-based assays. By following the detailed protocols provided, researchers can confidently prepare and utilize this compound to investigate its effects on inflammatory signaling pathways. It is crucial to maintain a low final DMSO concentration in cell cultures and to include appropriate vehicle controls to ensure the validity of the experimental results.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lirimilast in Long-Term Animal Models of COPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease for which new therapeutic strategies are urgently needed.[1] Lirimilast (BAY 19-8004) is a potent and selective phosphodiesterase-4 (PDE4) inhibitor with anti-inflammatory properties, making it a promising candidate for COPD treatment.[2][3] PDE4 inhibitors work by increasing intracellular cyclic AMP (cAMP) levels, which in turn suppresses the inflammatory response.[4][5] These application notes provide detailed protocols for the long-term evaluation of this compound in animal models of COPD, based on established methodologies for similar PDE4 inhibitors. Animal models are indispensable for understanding the pathophysiology of COPD and for the preclinical evaluation of new therapies.[1][6]
Signaling Pathway of this compound (PDE4 Inhibition)
This compound, as a PDE4 inhibitor, modulates inflammatory pathways by preventing the degradation of cyclic adenosine monophosphate (cAMP). This leads to an accumulation of intracellular cAMP, which activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and deactivates key inflammatory transcription factors, such as NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines and mediators. This ultimately results in the suppression of the inflammatory response characteristic of COPD.[7]
Caption: Signaling pathway of this compound via PDE4 inhibition.
Long-Term Treatment Regimen in a Murine Model of COPD
While specific long-term studies for this compound are not extensively published, the following treatment regimen is proposed based on successful long-term studies with other orally active PDE4 inhibitors like Roflumilast and Piclamilast in cigarette smoke-induced COPD mouse models.[8][9][10]
Experimental Model: Cigarette smoke (CS)-induced emphysema and inflammation in mice. This model is considered the gold standard as it closely mimics the primary cause of human COPD.[11] Long-term exposure (≥ 3 months) is recommended for studying the stable phase of the disease.[12]
Quantitative Data Summary
The following tables summarize suggested dosing for this compound, based on effective doses of other PDE4 inhibitors in long-term murine COPD models, and key outcome measures.
Table 1: Suggested this compound Dosing Regimen
| Compound | Animal Model | Dose | Route of Administration | Treatment Duration | Reference |
| This compound (proposed) | Mouse (C57BL/6J) | 1 - 10 mg/kg/day | Oral gavage | 6 - 7 months | Based on[8][9][10] |
| Roflumilast | Mouse | 1 and 5 mg/kg | Oral | 7 months | [9][10] |
| Piclamilast | Mouse | 10 mg/kg/day | Oral | 6 months | [8] |
Table 2: Key Quantitative Outcome Measures
| Parameter | Method | Expected Change in COPD Model | Potential Effect of this compound |
| Inflammatory Cell Infiltration | |||
| Total Cells in BALF | Hemocytometer | Increase | Decrease |
| Neutrophils in BALF | Differential cell count | Significant Increase | Decrease |
| Macrophages in BALF | Differential cell count | Increase | Decrease |
| Pro-inflammatory Cytokines | |||
| TNF-α, IL-1β, IL-6 in BALF/Lung Homogenate | ELISA | Increase | Decrease |
| Lung Pathology | |||
| Mean Linear Intercept (MLI) | Histology (H&E staining) | Increase (emphysema) | Prevention/Reduction of increase |
| Destructive Index (DI) | Histology (H&E staining) | Increase | Prevention/Reduction of increase |
| Lung Function | |||
| Lung Compliance | FlexiVent | Increase | Prevention of increase |
| Airway Resistance | FlexiVent | Increase | Prevention of increase |
Experimental Protocols
Protocol 1: Induction of COPD in Mice via Cigarette Smoke Exposure
This protocol describes a long-term, whole-body exposure method to induce COPD phenotypes in mice.
Materials:
-
C57BL/6J mice (male or female, 8-10 weeks old)
-
Whole-body smoke exposure chamber
-
Standard research cigarettes
-
Compressed air source
Procedure:
-
Acclimatize mice to the housing facility for at least one week.
-
Place mice in the whole-body exposure chamber.
-
Expose mice to the smoke of 3-5 cigarettes per day, 5 days a week, for 6-7 months. The smoke is typically diluted with compressed air.
-
The control group is exposed to filtered air under identical conditions.
-
Monitor the health of the animals daily.
Protocol 2: Oral Administration of this compound
This protocol details the daily administration of this compound to the experimental animals.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Administer the this compound suspension or vehicle alone (for the control and COPD groups) via oral gavage once daily.
-
Treatment should commence concurrently with the initiation of cigarette smoke exposure and continue for the entire duration of the study.
Protocol 3: Assessment of Lung Inflammation (Bronchoalveolar Lavage)
This protocol is for collecting and analyzing cells and mediators from the lungs.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Tracheal cannula
-
Suture thread
-
Centrifuge
-
Hemocytometer
-
Cytospin slides and staining reagents (e.g., Diff-Quik)
-
ELISA kits for cytokines
Procedure:
-
At the end of the study period, euthanize the mouse via an approved method.
-
Expose the trachea and carefully insert a cannula. Secure with a suture.
-
Instill and withdraw 0.5-1.0 mL of ice-cold PBS into the lungs three times.
-
Pool the recovered bronchoalveolar lavage fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides for differential cell counting (neutrophils, macrophages, lymphocytes).
-
Use the cell-free supernatant for cytokine analysis via ELISA.
Protocol 4: Histopathological Assessment of Emphysema
This protocol describes the preparation and analysis of lung tissue for emphysematous changes.
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope with imaging software
Procedure:
-
After BALF collection, perfuse the pulmonary circulation with saline.
-
Inflate the lungs with fixative at a constant pressure (e.g., 25 cm H₂O) and ligate the trachea.
-
Immerse the fixed lungs in the same fixative for 24 hours.
-
Process the lung tissue through an ethanol series and xylene, then embed in paraffin.
-
Cut 4-5 µm sections using a microtome and mount on slides.
-
Stain the sections with H&E.
-
Capture images of the lung parenchyma at a standard magnification (e.g., 100x).
-
Perform morphometric analysis to determine the mean linear intercept (MLI), a measure of inter-alveolar wall distance, to quantify emphysema.
Experimental Workflow
The following diagram illustrates the logical flow of a long-term study evaluating this compound in a mouse model of COPD.
Caption: Workflow for a long-term this compound study in a COPD mouse model.
References
- 1. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in pre-clinical mouse models of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 8. Cigarette Smoke-Induced Emphysema and Pulmonary Hypertension Can Be Prevented by Phosphodiesterase 4 and 5 Inhibition in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Roflumilast fully prevents emphysema in mice chronically exposed to cigarette smoke [usiena-air.unisi.it]
- 11. scireq.com [scireq.com]
- 12. Animal models of chronic obstructive pulmonary disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening to Identify Novel PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phosphodiesterase 4 (PDE4) as a Therapeutic Target
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1] By hydrolyzing cAMP to its inactive form, AMP, PDE4 regulates the intracellular concentration of this vital second messenger.[2] The regulation of cAMP is crucial in a myriad of cellular processes, particularly in inflammatory and immune cells.[3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This cascade of events ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines.[2]
The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing.[3] These isoforms are differentially expressed in various tissues and cells, allowing for a tailored approach to therapeutic intervention.[3] Selective inhibition of specific PDE4 subtypes is a key strategy in drug development to maximize therapeutic efficacy while minimizing side effects. For instance, inhibition of PDE4B and PDE4D is thought to be central to the anti-inflammatory effects of PDE4 inhibitors.[3]
Lirimilast (also known as BAY 19-8004) is a potent and selective PDE4 inhibitor that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its development highlights the therapeutic potential of targeting PDE4. These application notes provide a framework for utilizing high-throughput screening (HTS) assays to identify and characterize novel PDE4 inhibitors with therapeutic potential similar to this compound.
The PDE4 Signaling Pathway
The diagram below illustrates the central role of PDE4 in modulating cAMP levels and downstream inflammatory responses.
Caption: The PDE4 signaling pathway, demonstrating its role in cAMP degradation and inflammation.
High-Throughput Screening (HTS) Workflow for PDE4 Inhibitor Discovery
A typical HTS campaign to identify novel PDE4 inhibitors involves a multi-stage process, from primary screening of large compound libraries to detailed characterization of lead candidates.
Caption: A generalized workflow for the discovery and development of novel PDE4 inhibitors.
Quantitative Data for Selected PDE4 Inhibitors
The inhibitory potency (IC50) is a critical parameter for characterizing and comparing PDE4 inhibitors. The table below summarizes the IC50 values for this compound and other well-known PDE4 inhibitors.
| Compound | PDE4 (Overall) IC50 (nM) | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Reference |
| This compound | 49 | Not Reported | Not Reported | Not Reported | Not Reported | |
| Roflumilast | ~0.8 | Not Reported | 0.84 | >1000 | 0.68 | [3][4] |
| Rolipram | Not Applicable | 3 | 130 | Not Reported | 240 | [5] |
| Cilomilast | 120 | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Note: this compound is reported to be 5-fold more potent than Cilomilast. Roflumilast's activity is primarily attributed to its N-oxide metabolite.[3]
Experimental Protocols
Protocol 1: Biochemical HTS Assay for PDE4 Inhibitors using Fluorescence Polarization (FP)
This protocol describes a homogenous, fluorescence polarization-based assay suitable for high-throughput screening of PDE4 inhibitors. The principle relies on the change in polarization of a fluorescently labeled cAMP (cAMP-FAM) upon its hydrolysis by PDE4.
Materials:
-
Recombinant human PDE4B1 (or other subtypes)
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
Binding Agent (phosphate-binding nanobeads)
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., this compound, Roflumilast)
-
384-well, low-volume, black assay plates
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of PDE4 enzyme in cold PDE Assay Buffer to the desired concentration (e.g., 2x final concentration). The optimal concentration should be determined empirically to achieve a robust assay window.
-
Prepare a working solution of cAMP-FAM in PDE Assay Buffer (e.g., 2x final concentration).
-
Prepare serial dilutions of test compounds and control inhibitor in DMSO. Further dilute in PDE Assay Buffer to a 4x final concentration.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the diluted test compound or control to the appropriate wells of the assay plate. For control wells (0% and 100% inhibition), add 5 µL of PDE Assay Buffer with DMSO.
-
Add 5 µL of the 2x PDE4 enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of PDE Assay Buffer to the "no enzyme" wells.
-
Initiate the reaction by adding 10 µL of the 2x cAMP-FAM substrate solution to all wells. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the enzymatic reaction and develop the signal by adding 10 µL of the Binding Agent solution to all wells.
-
Incubate for an additional 30 minutes at room temperature.
-
Measure the fluorescence polarization on a compatible plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
The fluorescence polarization values are inversely proportional to PDE4 activity.
-
Calculate the percent inhibition for each test compound concentration relative to the high (0% inhibition, enzyme + substrate + DMSO) and low (100% inhibition, enzyme + substrate + saturating concentration of control inhibitor) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based HTS Assay for PDE4 Inhibitors using a CRE-Luciferase Reporter Gene
This protocol describes a cell-based assay to measure the activity of PDE4 inhibitors in a more physiologically relevant context. It utilizes a cell line stably expressing a cAMP response element (CRE) coupled to a luciferase reporter gene.
Materials:
-
HEK293 cells stably co-transfected with a CRE-luciferase reporter vector and a human PDE4B expression vector.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotics).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (dissolved in DMSO).
-
Positive control inhibitor (e.g., this compound).
-
384-well, white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™ or similar).
-
Luminometer.
Methodology:
-
Cell Plating:
-
Harvest and resuspend the HEK293-CRE-Luc-PDE4B cells in culture medium.
-
Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the control inhibitor in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cell plates and add 20 µL of the compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of forskolin in cell culture medium at a concentration that elicits a submaximal response (e.g., EC50 concentration, to be determined empirically).
-
Add 20 µL of the forskolin solution to all wells (except for the unstimulated control wells).
-
Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Detection:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 40 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-based luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the intracellular cAMP levels.
-
Calculate the percent activity for each test compound concentration, where 0% activity is the signal from forskolin-stimulated cells with DMSO, and 100% activity is the signal from forskolin-stimulated cells with a saturating concentration of the control inhibitor.
-
Plot the percent activity against the logarithm of the compound concentration and fit the data to determine the EC50 value. A counter-screen using the parental cell line lacking PDE4B expression can be performed to identify off-target effects.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Rolipram | Cell Signaling Technology [cellsignal.com]
- 6. Phosphodiesterase-IN-4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Troubleshooting & Optimization
Lirimilast In Vitro Anti-Inflammatory Effect Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lirimilast to optimize its anti-inflammatory effects in vitro.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with this compound.
Question: Why am I not observing a dose-dependent anti-inflammatory response with this compound?
Answer:
Several factors could contribute to a lack of a clear dose-dependent response. Consider the following troubleshooting steps:
-
Cell Viability: High concentrations of this compound might be causing cytotoxicity, masking the anti-inflammatory effect.
-
Recommendation: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your functional assay. Ensure that the concentrations of this compound used are not significantly impacting cell viability.
-
-
This compound Preparation and Storage: Improper handling of this compound can lead to degradation and loss of activity.
-
Recommendation: this compound is typically dissolved in DMSO to create a stock solution. Ensure the DMSO is anhydrous and of high quality. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Inadequate Stimulation: The inflammatory stimulus (e.g., LPS, TNF-α) may not be potent enough to induce a robust inflammatory response, making it difficult to observe inhibition.
-
Recommendation: Optimize the concentration of the inflammatory stimulus to induce a sub-maximal response. This will create a sufficient window to observe the inhibitory effects of this compound.
-
-
Assay Sensitivity: The assay used to measure the anti-inflammatory effect (e.g., ELISA for cytokine detection) may not be sensitive enough to detect subtle changes at low this compound concentrations.
-
Recommendation: Ensure your assay is validated and has the required sensitivity. Consider using a more sensitive detection method if necessary.
-
-
Incubation Time: The incubation time with this compound and/or the inflammatory stimulus may not be optimal.
-
Recommendation: Perform a time-course experiment to determine the optimal pre-incubation time with this compound before adding the stimulus, and the optimal time for measuring the inflammatory endpoint after stimulation.
-
Question: How can I determine the optimal this compound concentration for my specific cell type?
Answer:
The optimal concentration of this compound can vary between different cell types. A systematic approach is required to determine the ideal concentration for your experiments.
-
Literature Review: Search for published studies that have used this compound or other PDE4 inhibitors in your cell type of interest. This can provide a starting range for your experiments.
-
Dose-Response Curve: Perform a dose-response experiment using a wide range of this compound concentrations (e.g., from picomolar to micromolar).
-
IC50 Determination: Based on the dose-response curve, calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits the inflammatory response by 50%. This is a key parameter for determining potency.
-
Cytotoxicity Assessment: As mentioned previously, concurrently assess cell viability at each concentration to ensure the observed effects are not due to toxicity.
-
Select Working Concentrations: Based on the IC50 value and cytotoxicity data, select a range of concentrations for your experiments. Typically, concentrations around the IC50, as well as one log unit above and below, are used.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound and its application in in vitro anti-inflammatory studies.
Question: What is the mechanism of action of this compound?
Answer:
This compound is a phosphodiesterase 4 (PDE4) inhibitor.[1][2] PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in cells.[3] By inhibiting PDE4, this compound increases intracellular cAMP levels.[1][4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of various transcription factors.[1][5] A key outcome of this signaling cascade is the suppression of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-8, and the potential increase of anti-inflammatory cytokines like IL-10.[6][7]
Question: What are the recommended solvent and storage conditions for this compound?
Answer:
-
Solvent: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a non-polar organic solvent such as dimethyl sulfoxide (DMSO).
-
Storage:
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solution: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working dilutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Question: Which cell lines are suitable for studying the anti-inflammatory effects of this compound?
Answer:
The choice of cell line depends on the specific research question. Immune cells are a primary target for PDE4 inhibitors.[1] Suitable cell lines include:
-
Monocytic cell lines: THP-1, U937 (differentiated into macrophage-like cells)
-
Macrophage cell lines: RAW 264.7 (murine)
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary human cells that provide a more physiologically relevant model.
-
Other cell types: Depending on the inflammatory context, other cells like endothelial cells (e.g., HUVECs), epithelial cells, or fibroblasts can be used.[6]
Question: What are common readouts to measure the anti-inflammatory effect of this compound in vitro?
Answer:
Commonly measured endpoints to assess the anti-inflammatory activity of this compound include:
-
Pro-inflammatory Cytokine Production: Measurement of TNF-α, IL-6, IL-8, and other relevant cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.[5][8]
-
Gene Expression: Quantification of the mRNA levels of inflammatory genes using quantitative real-time PCR (qRT-PCR).
-
Signaling Pathway Activation: Analysis of the phosphorylation status of key signaling proteins (e.g., CREB) or the nuclear translocation of transcription factors (e.g., NF-κB) using Western blotting or immunofluorescence.
Data Presentation
Table 1: Reference IC50 Values for PDE4 Inhibitors on TNF-α Release
| Compound | Cell Type | Stimulus | IC50 (µM) |
| Rolipram | Human PBMCs | LPS | ~ 0.1 - 1 |
| Roflumilast | Human Neutrophils | fMLP | ~ 0.001 - 0.01 |
| Apremilast | Human PBMCs | LPS | ~ 0.1 |
| This compound | Human PBMCs | LPS | Reportedly in the low nanomolar range |
Note: These values are approximate and can vary depending on the experimental conditions. Data for this compound is based on its known high potency as a PDE4 inhibitor.
Experimental Protocols
Protocol 1: Determination of this compound's Effect on TNF-α Production in LPS-stimulated THP-1 cells
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiation (Optional but Recommended): Differentiate the THP-1 cells into macrophage-like cells by treating them with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should not exceed 0.1%. Add the this compound dilutions to the cells and pre-incubate for 1-2 hours.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for the vehicle control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the this compound concentration and calculate the IC50 value.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
MTT Reagent Addition: After the desired incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.
Mandatory Visualizations
Caption: this compound inhibits PDE4, leading to increased cAMP and PKA activation.
References
- 1. mdpi.com [mdpi.com]
- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Simvastatin Decreases IL-6 and IL-8 Production in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine-induced production of interleukin-6 and interleukin-8 by human coronary artery endothelial cells is enhanced by endotoxin and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with Lirimilast stability in aqueous solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common issues encountered with the stability of Lirimilast in aqueous solutions for experimental use. The information provided is based on the chemical properties of this compound, data from related phosphodiesterase-4 (PDE4) inhibitors, and general principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BAY 19-8004) is a potent and selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in various cells, including immune and inflammatory cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This anti-inflammatory action makes it a compound of interest for diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended procedures?
This compound has low aqueous solubility. Direct dissolution in aqueous buffers is often challenging and may result in incomplete solubilization or precipitation. The recommended method for preparing aqueous solutions of this compound for experiments is as follows:
-
Prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of sparingly soluble compounds.
-
Serially dilute the stock solution. Perform serial dilutions of the concentrated stock solution into your aqueous experimental medium to reach the final desired concentration.
-
Ensure the final concentration of the organic solvent is low. The final concentration of the organic solvent (e.g., DMSO) in your experimental setup should be kept to a minimum (typically <0.1%) to avoid off-target effects.
Q3: My this compound solution appears to lose activity over time. What are the potential stability issues in aqueous solutions?
While specific stability data for this compound in aqueous solutions is limited, its chemical structure suggests potential degradation pathways that can lead to a loss of activity. The two primary points of instability are the sulfonate ester and the benzofuran ring system.
-
Hydrolysis of the Sulfonate Ester: Sulfonate esters can undergo hydrolysis, particularly under alkaline or acidic conditions, cleaving the molecule and rendering it inactive.[1][2][3][4]
-
Degradation of the Benzofuran Ring: Benzofuran rings can be susceptible to photodegradation and oxidative degradation.[5][6][7]
To mitigate these issues, it is recommended to prepare fresh aqueous solutions of this compound for each experiment and to protect solutions from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | The aqueous solubility of this compound has been exceeded. | - Increase the proportion of organic co-solvent (if experimentally permissible).- Decrease the final concentration of this compound.- Use a solubilizing agent or different buffer system after validating its compatibility with your assay. |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the aqueous solution. | - Prepare fresh solutions for each experiment from a frozen DMSO stock.- Avoid prolonged storage of aqueous solutions.- Protect solutions from light by using amber vials or covering containers with aluminum foil.- Ensure the pH of your aqueous buffer is near neutral, as extreme pH can accelerate hydrolysis. |
| Baseline drift or appearance of unknown peaks in analytical assays (e.g., HPLC). | Formation of degradation products. | - Analyze a freshly prepared solution as a control to identify the parent this compound peak.- If degradation is suspected, perform forced degradation studies (e.g., exposure to acid, base, light, heat) to identify potential degradation products. |
Quantitative Data Summary
Table 1: Solubility of Related PDE4 Inhibitors
| Compound | Solvent | Solubility |
| Roflumilast | DMSO | ~20 mg/mL[8] |
| Ethanol | ~10 mg/mL[8] | |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL[8] | |
| Water | ~5 µg/mL[9] | |
| Apremilast | Methanol | Soluble |
| Water | Practically insoluble |
Table 2: Stability of Related PDE4 Inhibitors in Solution
| Compound | Condition | Stability |
| Roflumilast | Aqueous solution | Not recommended for storage for more than one day.[8] |
| DMSO solution at -20°C | Up to 3 months.[10] | |
| Apremilast | Stock solution at 4°C | Stable for at least 50 days.[11] |
| In autosampler at 4°C | Stable for 12 hours.[11] | |
| At room temperature | Stable for 8 hours.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes a general method for preparing aqueous working solutions of this compound from a DMSO stock.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a 10 mM stock solution in DMSO:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Prepare the aqueous working solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final experimental concentration.
-
Ensure the final concentration of DMSO in the working solution is below a level that affects your experimental system (typically <0.1%).
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound.
-
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
This protocol outlines a basic experiment to assess the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound aqueous working solution (prepared as in Protocol 1)
-
Aqueous buffer of choice
-
HPLC system with a suitable C18 column and UV detector
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or ammonium acetate)
Procedure:
-
Prepare a fresh aqueous working solution of this compound at a known concentration (e.g., 10 µM).
-
Immediately inject a sample of the fresh solution into the HPLC system to obtain a chromatogram for time zero (t=0). Record the peak area of the this compound peak.
-
Store the remaining aqueous solution under the desired experimental conditions (e.g., at room temperature, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), inject an aliquot of the stored solution into the HPLC system and record the peak area of the this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
The appearance of new peaks in the chromatogram over time may indicate the formation of degradation products.
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory gene expression.
Caption: Workflow for preparing and using this compound in experiments.
Caption: Troubleshooting logic for unexpected experimental outcomes with this compound.
References
- 1. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. ias.ac.in [ias.ac.in]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Roflumilast Powders for Chronic Obstructive Pulmonary Disease: Formulation Design and the Influence of Device, Inhalation Flow Rate, and Storage Relative Humidity on Aerosolization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roflumilast | 162401-32-3 [chemicalbook.com]
- 11. akjournals.com [akjournals.com]
Technical Support Center: Addressing Off-Target Effects of PDE4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphodiesterase 4 (PDE4) inhibitors. The content is designed to help you identify, understand, and mitigate off-target effects during your laboratory experiments.
General FAQs
Q1: What are the most common off-target effects observed with PDE4 inhibitors in laboratory research?
A1: The most frequently reported off-target effects of PDE4 inhibitors, particularly in preclinical in vivo studies, mirror the side effects observed in clinical trials. These include gastrointestinal issues such as nausea and emesis, as well as headaches and potential weight loss.[1][2][3] In cell-based assays, off-target effects can manifest as unexpected changes in cell viability, proliferation, or signaling pathways unrelated to the primary target.
Q2: What is the primary mechanism behind the common off-target effects of PDE4 inhibitors?
A2: The primary mechanism is the non-selective inhibition of different PDE4 subtypes (A, B, C, and D) in various tissues.[2][4] The four PDE4 subtypes are encoded by different genes and have distinct tissue distribution and physiological roles. For instance, inhibition of PDE4D has been strongly linked to the emetic effects of these compounds.[5][6] Therefore, a lack of subtype selectivity is a major contributor to the observed off-target effects.
Q3: How can I minimize off-target effects when starting experiments with a new PDE4 inhibitor?
A3: To minimize off-target effects, consider the following strategies:
-
Use a Subtype-Selective Inhibitor: Whenever possible, choose an inhibitor with known selectivity for the PDE4 subtype(s) relevant to your experimental system. For example, if your focus is on inflammation, a PDE4B-selective inhibitor may be preferable to a non-selective or PDE4D-selective inhibitor to reduce the likelihood of emesis in in vivo models.[6][7]
-
Start with a Low Concentration: Begin your experiments with a low concentration of the inhibitor and perform a dose-response curve to identify the optimal concentration that elicits the desired on-target effect with minimal off-target effects.
-
Consider the Route of Administration: For in vivo studies, topical or localized administration can reduce systemic exposure and associated side effects compared to oral administration.[8]
-
Thoroughly Characterize Your Inhibitor: Before extensive experimentation, perform selectivity profiling to understand the off-target binding profile of your specific inhibitor.
Troubleshooting Guides
Cell-Based Assays
Q4: I am observing unexpected cytotoxicity or a decrease in cell proliferation in my cell-based assay after treatment with a PDE4 inhibitor. What could be the cause and how can I troubleshoot this?
A4: Unexpected cytotoxicity can arise from several factors:
-
Off-Target Kinase Inhibition: Some small molecule inhibitors can have off-target effects on essential cellular kinases, leading to cytotoxicity.
-
High Inhibitor Concentration: The concentration of the inhibitor may be too high, leading to non-specific effects.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration.
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Viability: Treat your cells with a range of inhibitor concentrations to determine the concentration at which cytotoxicity is observed.
-
Run a Solvent Control: Ensure that the concentration of the solvent used is not causing the observed toxicity.
-
Conduct a Kinase Panel Screen: To investigate potential off-target kinase inhibition, screen your inhibitor against a broad panel of kinases.
-
Use a Structurally Different PDE4 Inhibitor: If possible, repeat the experiment with a PDE4 inhibitor of a different chemical class to see if the cytotoxic effect is specific to the compound or a general effect of PDE4 inhibition in your cell type.
Q5: My PDE4 inhibitor is not showing any effect in my cell-based cAMP assay (e.g., CRE-luciferase reporter assay). What are the possible reasons and solutions?
A5: Lack of an observable effect in a cell-based cAMP assay can be due to several experimental issues:
-
Low Endogenous PDE4 Activity: The cell line you are using may have low endogenous expression or activity of PDE4, resulting in a minimal effect of the inhibitor.
-
Poor Cell Permeability of the Inhibitor: The compound may not be effectively crossing the cell membrane to reach its intracellular target.
-
Assay Sensitivity Issues: The assay itself may not be sensitive enough to detect small changes in cAMP levels.
-
Incorrect Assay Conditions: The concentration of the stimulus (e.g., forskolin) or the incubation time may not be optimal.
Troubleshooting Steps:
-
Confirm PDE4 Expression: Use techniques like Western blotting or qPCR to confirm the expression of PDE4 subtypes in your cell line.
-
Use a Positive Control: Include a well-characterized, cell-permeable PDE4 inhibitor (e.g., Rolipram) as a positive control to validate the assay.
-
Optimize Stimulus Concentration: Perform a dose-response curve with your stimulating agent (e.g., forskolin) to ensure you are using a submaximal concentration that allows for a sufficient window to observe the effects of PDE4 inhibition.
-
Increase Incubation Time: Increase the incubation time with the inhibitor to allow for better cell penetration.
-
Consider a Different Assay Format: If using a reporter gene assay, which has a longer signaling cascade, consider a more direct cAMP measurement assay like HTRF or a FRET-based biosensor for a more immediate readout.
In Vivo Studies
Q6: I am observing emetic-like behavior (e.g., retching) in my rat model after administering a PDE4 inhibitor. How can I confirm this is an off-target effect and potentially mitigate it?
A6: Emesis is a known off-target effect of non-selective PDE4 inhibitors, primarily linked to PDE4D inhibition. To investigate and address this:
Confirmation and Mitigation Strategies:
-
Use a Surrogate Model for Emesis: A validated surrogate model in rats involves assessing the reversal of anesthesia induced by a combination of xylazine and ketamine. A reduction in the duration of anesthesia by the PDE4 inhibitor is correlated with its emetic potential.[9][10][11]
-
Test a PDE4B-Selective Inhibitor: If available, compare the effects of your current inhibitor with a PDE4B-selective inhibitor. A reduction or absence of emetic-like behavior with the selective inhibitor would suggest the effect is mediated by off-target (PDE4D) inhibition.
-
Reduce the Dose: Perform a dose-finding study to identify the lowest effective dose that provides the desired therapeutic effect without inducing emesis.
-
Change the Route of Administration: If feasible for your study, consider a more localized delivery method to minimize systemic exposure.
Data Presentation
Table 1: Selectivity of Common PDE4 Inhibitors Against PDE4 Subtypes
| Inhibitor | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Reference(s) |
| Rolipram | ~3 | ~130 | - | ~240 | [11] |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | [12] |
| Apremilast | - | - | - | - | Data not readily available in searched literature |
| Crisaborole | - | 750 (pan-PDE4) | - | - | Data not readily available in searched literature |
Note: IC50 values can vary depending on the assay conditions. This table provides a general comparison.
Experimental Protocols
Protocol 1: Assessing PDE4 Subtype Selectivity using Recombinant Enzymes
This protocol provides a general framework for determining the IC50 of a PDE4 inhibitor against different PDE4 subtypes using a biochemical assay, such as an IMAP TR-FRET assay.[1]
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
FAM-cAMP (fluorescently labeled cAMP substrate)
-
Assay buffer
-
Test inhibitor and reference inhibitor (e.g., Rolipram)
-
384-well black plates
-
TR-FRET plate reader
Methodology:
-
Prepare serial dilutions of your test inhibitor and a reference inhibitor in the assay buffer.
-
In a 384-well plate, add the assay buffer, the recombinant PDE4 enzyme (a different subtype for each set of experiments), and the inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the PDE4 enzyme to hydrolyze the FAM-cAMP.
-
Stop the reaction and add the FRET detection reagents according to the manufacturer's protocol.
-
Read the plate on a TR-FRET plate reader to measure the signal.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each PDE4 subtype using a suitable data analysis software.
Protocol 2: Whole-Cell cAMP Measurement using a Reporter Gene Assay
This protocol describes a method to assess the functional effect of a PDE4 inhibitor on intracellular cAMP levels using a CRE-luciferase reporter assay.[5][12]
Materials:
-
HEK293 cells (or other suitable cell line)
-
pCRE-Luc reporter plasmid
-
Transfection reagent
-
Cell culture medium
-
Forskolin (or other adenylyl cyclase activator)
-
Test inhibitor and reference inhibitor
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Seed HEK293 cells in a multi-well plate.
-
Transfect the cells with the pCRE-Luc reporter plasmid using a suitable transfection reagent.
-
Allow the cells to express the reporter gene for 24-48 hours.
-
Pre-treat the cells with various concentrations of your test inhibitor or a reference inhibitor for a specified period (e.g., 30-60 minutes).
-
Stimulate the cells with a submaximal concentration of forskolin to induce cAMP production.
-
Incubate for a further period (e.g., 4-6 hours) to allow for luciferase expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.
-
Plot the dose-response curve and determine the EC50 of the inhibitor.
Mandatory Visualizations
Caption: cAMP signaling pathway and the action of PDE4 inhibitors.
Caption: Workflow for assessing PDE4 inhibitor selectivity and off-target effects.
Caption: Troubleshooting logic for unexpected results in cell-based assays.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Off-label studies on apremilast in dermatology: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 8. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
- 9. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Overcoming Lirimilast precipitation in cell culture media
Welcome to the technical support center for Lirimilast. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a specific focus on preventing and resolving this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BAY 19-8004) is a potent and selective inhibitor of phosphodiesterase-4 (PDE4).[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammatory responses.[2][3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[2][4] This anti-inflammatory action makes it a compound of interest for research into diseases like asthma and chronic obstructive pulmonary disease (COPD).[1]
Q2: I observed precipitation in my cell culture media after adding this compound. What are the common causes?
A2: Precipitation of small molecules like this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: Many small molecule inhibitors are inherently hydrophobic and have limited solubility in aqueous solutions like cell culture media.[5]
-
Solvent Shock: this compound is likely dissolved in an organic solvent like DMSO for stock solutions. When this concentrated stock is added to the aqueous media, the abrupt change in solvent polarity can cause the compound to crash out of solution.[6]
-
High Concentration: The final concentration of this compound in your media may exceed its solubility limit.
-
Media Composition: Components in the media, such as salts and proteins in serum, can interact with the compound and reduce its solubility.[7][8]
-
pH and Temperature: The pH of the media and temperature fluctuations can affect the solubility of a compound.[9][10] Repeated freeze-thaw cycles of stock solutions should be avoided.[7][8]
Q3: How can I prevent this compound precipitation when preparing my experiments?
A3: Proactive measures can significantly reduce the risk of precipitation:
-
Optimize Stock Concentration: Prepare a more dilute stock solution of this compound in DMSO. This will require adding a larger volume to your media, but it reduces the "solvent shock."
-
Stepwise Dilution: Instead of adding the this compound stock directly to the full volume of media, perform a serial dilution. For example, add the stock to a smaller volume of media first and then add this intermediate dilution to the final culture volume.
-
Pre-warm Media: Ensure your cell culture media is warmed to the experimental temperature (e.g., 37°C) before adding the this compound solution.
-
Proper Mixing: Add the this compound solution dropwise while gently swirling the media to ensure rapid and uniform distribution.
-
Solubility Testing: Before conducting your main experiment, perform a small-scale solubility test to determine the maximum concentration of this compound that remains soluble in your specific cell culture media and conditions.
Q4: Can the choice of solvent for the stock solution affect precipitation?
A4: Yes, while DMSO is a common choice for dissolving hydrophobic compounds, its concentration in the final culture media should be kept low (typically below 0.5%) as it can be toxic to cells and contribute to precipitation. If precipitation persists, exploring other solvents like ethanol may be an option, but their compatibility with your cell line must be verified. The key is that the aqueous solubility in the final media is the critical factor, not just its solubility in the stock solvent.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues during your experiments.
Issue: Visible Precipitate or Cloudiness in Media After Adding this compound
Step 1: Initial Observation and Confirmation
-
Visually inspect the culture vessel for cloudiness, crystals, or an oily film.
-
Under a microscope, check for crystalline structures that are distinct from cellular debris.
Step 2: Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary: Factors Influencing Small Molecule Solubility
The following table summarizes key factors that can be manipulated to improve the solubility of compounds like this compound in cell culture media.
| Factor | Effect on Solubility | Recommended Action |
| Temperature | Solubility of many compounds increases with temperature.[9] | Pre-warm media to 37°C before adding the compound. Avoid freeze-thaw cycles.[7][8] |
| pH | Can significantly alter the charge and solubility of a compound.[10] | Ensure the pH of your media is within the optimal range for your cells and the compound. |
| Solvent Concentration | High organic solvent concentration can cause "salting out". | Keep the final DMSO concentration below 0.5%. |
| Mixing Method | Inadequate mixing leads to localized high concentrations and precipitation. | Add the compound solution slowly while gently agitating the media. |
| Particle Size | Smaller particle size of the initial compound can improve dissolution rate.[5][11] | Ensure the powdered this compound is fully dissolved in the stock solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the mass of this compound required. (Molecular Weight of this compound: 461.26 g/mol )
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
-
Procedure for Preparing Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution. For a final concentration of 10 µM in 10 mL of media:
-
Add 1 µL of 10 mM stock to 999 µL of pre-warmed media to create a 10 µM intermediate solution.
-
Add this 1 mL of intermediate solution to the remaining 9 mL of media.
-
-
Add the final working solution to your cells dropwise while gently swirling the plate or flask.
-
Protocol 2: Small-Scale Solubility Assessment
-
Objective: To determine the approximate solubility limit of this compound in your specific cell culture medium.
-
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in pre-warmed cell culture medium in a 96-well plate (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Include a vehicle control (media with the equivalent amount of DMSO).
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a few hours.
-
Visually inspect each well for any signs of precipitation. Use a microscope for more sensitive detection.
-
The highest concentration that remains clear is your approximate working solubility limit.
-
Signaling Pathway
This compound functions by inhibiting PDE4, which leads to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the transcription of anti-inflammatory genes.
Caption: this compound's mechanism of action via the PDE4/cAMP pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 10. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 11. ijnrd.org [ijnrd.org]
Best practices for storing and handling Lirimilast (BAY 19-8004) powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Lirimilast (BAY 19-8004) powder. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound (BAY 19-8004) powder?
This compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.
Q2: What is the recommended solvent for reconstituting this compound powder?
Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.
Q3: I'm having trouble dissolving the this compound powder in DMSO. What can I do?
If you are experiencing solubility issues, consider the following:
-
Use freshly opened, high-purity DMSO: DMSO is hygroscopic and can absorb moisture, which can negatively impact the solubility of this compound.
-
Apply ultrasonic treatment: Sonication can aid in the dissolution of the compound.
-
Gentle warming: While not explicitly stated in the search results, gentle warming can sometimes help dissolve compounds. However, this should be done with caution to avoid degradation.
Q4: How should I store the reconstituted this compound stock solution?
The storage conditions for this compound stock solutions depend on the desired storage duration:
-
For storage up to 6 months, it is recommended to store the solution at -80°C.
-
For shorter-term storage of up to 1 month, -20°C is acceptable.
Q5: What is the appearance of this compound powder?
This compound is a white to off-white solid.
Data Presentation
Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Solubility
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (225.60 mM) | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended as it is hygroscopic. |
| DMSO | 20.0 mg/mL (45.1 mM) | |
| Water | Insoluble |
Experimental Protocols
Protocol for Reconstitution of this compound (BAY 19-8004) Powder
This protocol provides a general guideline for the reconstitution of lyophilized this compound powder.
Materials:
-
Vial of this compound (BAY 19-8004) powder
-
High-purity, anhydrous DMSO
-
Sterile polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.
-
Add Solvent: Carefully open the vial and add the calculated volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing a known mass of this compound.
-
Dissolve: Close the vial tightly and vortex briefly. If the powder is not fully dissolved, sonicate the vial in an ultrasonic water bath until the solution is clear.
-
Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Visualizations
Experimental Workflow: this compound Reconstitution
Caption: Workflow for the reconstitution of this compound powder.
Signaling Pathway: this compound as a PDE4 Inhibitor
Lirimilast Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in cell lines treated with Lirimilast. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weaker anti-inflammatory effect (e.g., less reduction in TNF-α) than expected after this compound treatment?
A1: Several factors can contribute to a suboptimal anti-inflammatory response:
-
Cell Line-Specific PDE4 Subtype Expression: this compound is a phosphodiesterase-4 (PDE4) inhibitor. The PDE4 enzyme family has four main subtypes (PDE4A, B, C, and D).[1][2] The anti-inflammatory effects of PDE4 inhibitors are primarily mediated by the inhibition of PDE4B, which is highly expressed in immune cells like macrophages and monocytes.[3] If your cell line has low endogenous expression of the this compound-sensitive PDE4 subtypes (particularly PDE4B), the anti-inflammatory effect will be diminished. It is crucial to characterize the PDE4 expression profile of your specific cell line.
-
Stimulus Strength: The concentration and potency of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) used can overwhelm the anti-inflammatory capacity of this compound. Consider performing a dose-response experiment with your stimulus to find an optimal concentration that induces a measurable inflammatory response without causing excessive cytotoxicity.
-
Timing of Treatment: The timing of this compound administration relative to the inflammatory stimulus is critical. Pre-treatment with this compound before applying the stimulus is often more effective than co-treatment or post-treatment.
-
Reagent Quality and Stability: this compound, like any small molecule, can degrade over time. Ensure your stock solution is stored correctly (e.g., at -80°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[4]
Q2: My cells are showing unexpected growth arrest or apoptosis. Is this a known effect of this compound?
A2: Yes, this can be an expected, though sometimes surprising, effect in certain cell types. While primarily known for its anti-inflammatory properties, the mechanism of action—increasing intracellular cyclic AMP (cAMP)—can influence cell cycle and survival pathways. Research on other PDE4 inhibitors has shown that elevating cAMP can suppress cell growth, induce G1 and G2/M cell cycle arrest, and promote apoptosis in specific cancer cell lines, such as human acute lymphoblastic leukemia (ALL) cells.[5] This effect is often linked to the induction of proteins like p53 and p21.[5] If you observe cytotoxicity, it is important to consider if this is a direct, on-target effect in your specific cell model or an unintended off-target effect.
Q3: I can confirm an increase in intracellular cAMP, but the expected downstream effects on cytokine production are minimal. What could be happening?
A3: This points to a disconnect between the primary and secondary messenger signals. Potential explanations include:
-
cAMP Compartmentalization: Intracellular cAMP signaling is not uniform; it is organized into localized microdomains. It is possible that this compound is increasing the total cellular cAMP, but not within the specific subcellular compartment that regulates the synthesis of the cytokines you are measuring. This spatial organization allows cAMP to activate specific downstream effectors like Protein Kinase A (PKA) or Exchange Protein directly activated by cAMP (Epac) in a targeted manner.[1]
-
Dominance of Other Signaling Pathways: The inflammatory response in your cell line might be driven by signaling pathways that are not strongly regulated by cAMP. For instance, if the NF-κB pathway is potently activated by your stimulus, the modulatory effect of the cAMP-PKA pathway might be insufficient to cause a significant reduction in pro-inflammatory cytokine transcription.
-
Assay Sensitivity: Ensure that your downstream assay (e.g., ELISA, qPCR) has the required sensitivity to detect the changes you anticipate. Verify your assay's performance with appropriate positive and negative controls.
Q4: I am seeing contradictory results when I switch between different cell lines. Why is there so much variability?
A4: Cell line variability is a significant challenge in pharmacological studies. For PDE4 inhibitors like this compound, the primary source of this variability is the differential expression of PDE4 subtypes.[3][6] For example:
-
Immune cells (monocytes, neutrophils) predominantly express PDE4B and PDE4D.[3]
-
Epithelial and neuroblastoma cells (like SH-SY5Y) also express PDE4B and PDE4D.[6][7]
-
The specific isoforms of each subtype can also differ, which may affect inhibitor potency.[2]
A compound that is potent against the PDE4B isoform will have a strong effect in a cell line where PDE4B is the dominant enzyme responsible for cAMP degradation, but a weaker effect in a cell line where other subtypes are more active. Always validate the PDE4 expression profile of your experimental models.
Q5: Could this compound be affecting pathways other than the canonical cAMP-PKA pathway?
A5: While the primary mechanism of this compound is the inhibition of PDE4 and subsequent elevation of cAMP, this can lead to the modulation of multiple downstream pathways.[1] Furthermore, the possibility of off-target effects, where a drug interacts with unintended molecular targets, can never be fully excluded without comprehensive screening.[8] For example, some research has suggested that PDE4D can form a complex with mTORC1, and inhibition of PDE4D could potentially block mTORC1 signaling.[9] If you observe effects that cannot be explained by the cAMP-PKA/Epac pathways, consider investigating other potential cellular targets or signaling crosstalk.
Data Presentation
Table 1: this compound (BAY 19-8004) In Vitro Activity Profile
| Parameter | Value | Source |
| Target | Phosphodiesterase-4 (PDE4) | [4] |
| IC₅₀ | 49 nM | [4] |
| Cellular Action | Anti-inflammatory | [4] |
| Primary Effect | Increases intracellular cAMP | [1] |
Table 2: Representative PDE4 Subtype Expression in Common Cell Types
| Cell Type | Predominant PDE4 Subtypes | Key References |
| Monocytes / Macrophages | PDE4B, PDE4D | [1][3] |
| Neutrophils | PDE4B, PDE4D | [3] |
| T-Cells | PDE4B, PDE4D | [1] |
| Pulmonary Epithelial Cells | PDE4B, PDE4D | [3][6] |
| Leukemia Cells (e.g., CEM) | PDE4A, PDE4B, PDE4D | [5] |
| Neuroblastoma Cells (e.g., SH-SY5Y) | PDE4B, PDE4D | [7] |
Note: This table provides a general overview. Expression levels can vary significantly between specific cell lines and culture conditions.
Visualized Pathways and Workflows
References
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unrecognized Effects of Phosphodiesterase 4 on Epithelial Cells in Pulmonary Inflammation | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. The unrecognized effects of phosphodiesterase 4 on epithelial cells in pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Lirimilast and Cilomilast on PDE4 Subtype Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent phosphodiesterase 4 (PDE4) inhibitors, Lirimilast and Cilomilast. The focus is on their inhibitory activity against PDE4 subtypes, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme critical in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune and inflammatory cells. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a suppression of pro-inflammatory mediators and a reduction in inflammatory cell activity. PDE4 exists in four subtypes—PDE4A, PDE4B, PDE4C, and PDE4D—which are differentially expressed in various tissues and cells. The development of subtype-selective PDE4 inhibitors is a key strategy to enhance therapeutic efficacy while minimizing side effects, such as nausea and emesis, which are often associated with the inhibition of the PDE4D subtype.
This compound (BAY 19-8004) and Cilomilast (SB-207499) are second-generation PDE4 inhibitors that have been investigated for the treatment of inflammatory respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). This guide offers a side-by-side comparison of their inhibitory profiles against PDE4 subtypes based on published data.
Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Cilomilast against PDE4 and its subtypes. It is important to note that the available data for a direct, head-to-head comparison under identical experimental conditions is limited, and values reported in the literature can vary.
| Inhibitor | PDE4 (General) IC50 (nM) | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Reference |
| This compound | 49[1][2] | Not Reported | Not Reported | Not Reported | Not Reported | [1][2] |
| Cilomilast | ~100-120 | Not Reported | 25, 240 | Not Reported | 11, 61 | [3][4] |
Note on Discrepancies: The IC50 values for Cilomilast show significant variation across different studies. For instance, one study reports an IC50 of 25 nM for PDE4B and 11 nM for PDE4D, while another indicates values of 240 nM for PDE4B2 and 61 nM for PDE4D5. These differences may arise from the use of different recombinant enzyme isoforms, variations in assay conditions, or different methodologies for determining inhibitory potency. This compound has been reported to be approximately 5-fold more potent than Cilomilast in assays using PDE4 from human polymorphonuclear leukocytes.[1] Cilomilast is also described as being 10-fold more selective for the PDE4D subtype over PDE4A, PDE4B, and PDE4C.
Experimental Protocols
The determination of IC50 values for PDE4 inhibitors is crucial for their characterization. A commonly employed method is the IMAP® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. Below is a detailed, representative protocol for such an experiment.
Principle of the IMAP® TR-FRET PDE4 Inhibition Assay
This assay measures the enzymatic activity of PDE4 by detecting the conversion of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to its linearized monophosphate form (FAM-AMP). The IMAP (Immobilized Metal Affinity for Phosphochemicals) technology utilizes nanoparticles coated with trivalent metal ions that have a high affinity for the phosphate group on the product (FAM-AMP). A terbium (Tb)-labeled antibody that binds to the nanoparticle serves as the FRET donor. When the FAM-AMP product binds to the nanoparticle, the FAM (acceptor) is brought into close proximity to the Tb-donor, resulting in a FRET signal. The magnitude of the FRET signal is directly proportional to the amount of FAM-AMP produced and thus to the PDE4 activity. Inhibitors of PDE4 will reduce the production of FAM-AMP, leading to a decrease in the FRET signal.
Materials and Reagents
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
This compound and Cilomilast standards
-
FAM-labeled cAMP substrate
-
IMAP binding buffer
-
IMAP nanoparticles with Tb-labeled antibody
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well microplates
-
TR-FRET-compatible microplate reader
Assay Procedure
-
Compound Preparation: Prepare serial dilutions of this compound and Cilomilast in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant PDE4 subtypes and the FAM-cAMP substrate to their optimal working concentrations in cold assay buffer.
-
Reaction Initiation: In a 384-well microplate, add the diluted inhibitor compounds. Subsequently, add the diluted PDE4 enzyme to each well. Initiate the enzymatic reaction by adding the FAM-cAMP substrate. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Reaction Termination and Detection: Stop the enzymatic reaction by adding the IMAP binding solution containing the nanoparticles and Tb-labeled antibody.
-
Signal Measurement: After another incubation period (e.g., 60 minutes to 4 hours) to allow for the binding of the product to the nanoparticles, measure the TR-FRET signal using a microplate reader. The reader is configured to excite the Terbium donor and measure the emission from both the donor and the FAM acceptor.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PDE4 signaling pathway and the experimental workflow for determining PDE4 inhibition.
Caption: PDE4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for PDE4 Inhibition Assay.
Conclusion
Both this compound and Cilomilast are potent inhibitors of PDE4. Available data suggests that this compound may have a higher overall potency for the PDE4 enzyme family compared to Cilomilast. Cilomilast, on the other hand, has been characterized as being selective for the PDE4D subtype. The discrepancies in the reported IC50 values for Cilomilast highlight the importance of standardized experimental conditions for accurate comparative analysis. The provided experimental protocol for the IMAP® TR-FRET assay offers a robust framework for such evaluations. Further head-to-head comparative studies are warranted to fully elucidate the subtype selectivity profiles of both this compound and Cilomilast, which will be critical for understanding their therapeutic potential and side-effect profiles.
References
Lirimilast Demonstrates Potent Anti-inflammatory Effects in Primary Human Cells: A Comparative Analysis
A comprehensive evaluation of the next-generation phosphodiesterase 4 (PDE4) inhibitor, Lirimilast (CHF6001), reveals its superior potency in suppressing key inflammatory mediators in primary human cells compared to other established PDE4 inhibitors. This guide provides a detailed comparison, supported by experimental data and protocols, for researchers and drug development professionals.
This compound, a novel inhaled PDE4 inhibitor, has shown significant promise in the treatment of inflammatory airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Its mechanism of action centers on the inhibition of PDE4, an enzyme crucial in the inflammatory cascade. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that ultimately downregulates the production of a range of pro-inflammatory cytokines. This guide delves into the anti-inflammatory profile of this compound in primary human cells and provides a comparative analysis with other PDE4 inhibitors, Roflumilast and Apremilast.
Comparative Efficacy of PDE4 Inhibitors on Cytokine Release
The anti-inflammatory potential of this compound was benchmarked against other PDE4 inhibitors by measuring their ability to inhibit the release of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from primary human peripheral blood mononuclear cells (PBMCs). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined.
| Compound | Cell Type | Stimulant | Cytokine Measured | IC50 (nM) |
| This compound (CHF6001) | Human PBMCs | LPS | TNF-α | <1 [1][2] |
| Roflumilast | Human Lung Macrophages | LPS | TNF-α | ~1[3] |
| Apremilast | Human PBMCs | LPS | TNF-α | 110[1] |
LPS: Lipopolysaccharide
These data clearly indicate that this compound is significantly more potent than both Roflumilast and Apremilast in inhibiting TNF-α release from primary human immune cells.[1][2] this compound's subnanomolar IC50 value underscores its high-level of activity at the cellular level.[1]
Signaling Pathway of PDE4 Inhibition
The anti-inflammatory effects of this compound and other PDE4 inhibitors are mediated through the modulation of the cAMP signaling pathway. The following diagram illustrates this key mechanism.
Caption: PDE4 Inhibition Pathway.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
A detailed protocol for the isolation of PBMCs is crucial for obtaining reliable and reproducible results in downstream assays.
Caption: PBMC Isolation Workflow.
Detailed Steps:
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant such as EDTA.[4]
-
Dilution: The blood is diluted with an equal volume of phosphate-buffered saline (PBS).[5]
-
Layering: The diluted blood is carefully layered on top of a density gradient medium, such as Ficoll-Paque, in a centrifuge tube.[5][6]
-
Centrifugation: The tubes are centrifuged at a low speed without the brake to separate the blood components.[5][7]
-
PBMC Collection: After centrifugation, a distinct layer of PBMCs (the "buffy coat") is visible and can be carefully collected.[5]
-
Washing: The collected PBMCs are washed multiple times with PBS to remove any remaining platelets and Ficoll.[5]
-
Cell Counting: The final cell pellet is resuspended, and the cells are counted using a hemocytometer or an automated cell counter to determine the cell concentration and viability.[7]
Cytokine Release Assay (TNF-α and IL-6)
This assay is fundamental for quantifying the anti-inflammatory effects of PDE4 inhibitors.
-
Cell Seeding: Isolated PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL in a suitable culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or other PDE4 inhibitors for 1 hour.
-
Stimulation: Following pre-incubation, cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) at a final concentration of 100 ng/mL, to induce cytokine production.[8][9]
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[9]
Measurement of Intracellular cAMP Levels
To confirm the mechanism of action of PDE4 inhibitors, measuring the intracellular accumulation of cAMP is essential.
-
Cell Preparation: PBMCs are prepared and seeded as described in the cytokine release assay.
-
Compound Incubation: Cells are treated with this compound or other PDE4 inhibitors for a specified period (e.g., 30 minutes).
-
Cell Lysis: The cells are lysed to release their intracellular contents, including cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is measured using a competitive immunoassay kit, such as a cAMP-Glo™ Assay or a FRET-based biosensor assay.[2][5][10] These assays typically involve a labeled cAMP competitor and a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
Conclusion
The experimental data presented clearly positions this compound as a highly potent anti-inflammatory agent, demonstrating superior efficacy in inhibiting pro-inflammatory cytokine release from primary human immune cells when compared to other PDE4 inhibitors like Roflumilast and Apremilast. Its subnanomolar potency against TNF-α production highlights its potential for significant therapeutic impact at low concentrations. The detailed protocols provided in this guide offer a standardized framework for researchers to validate and compare the anti-inflammatory effects of this compound and other compounds in primary human cell systems, thereby facilitating further investigation into its therapeutic applications.
References
- 1. CHF6001 I: a novel highly potent and selective phosphodiesterase 4 inhibitor with robust anti-inflammatory activity and suitable for topical pulmonary administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PDE4 inhibitor CHF6001 modulates pro-inflammatory cytokines, chemokines and Th1- and Th17-polarizing cytokines in human dendritic cells [iris.unibs.it]
- 4. Isolation of PBMCs From Whole Blood [protocols.io]
- 5. resources.revvity.com [resources.revvity.com]
- 6. PBMC isolation and cytokine assays made easy. | Revvity [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNF alpha, IL-1 beta and IL-6 production by peripheral blood monocytes in patients with renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Head-to-head comparison of Lirimilast and other PDE4 inhibitors in vitro
A Head-to-Head In Vitro Comparison of Lirimilast and Other Phosphodiesterase 4 (PDE4) Inhibitors
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. Elevated cAMP levels are associated with the suppression of inflammatory responses. Consequently, the inhibition of PDE4 has emerged as a promising therapeutic strategy for a variety of inflammatory diseases. This compound (also known as Orismilast) is a next-generation PDE4 inhibitor, noted for its selectivity for PDE4B and PDE4D subtypes, which are predominantly expressed in inflammatory cells.[1][2] This guide provides a head-to-head in vitro comparison of this compound with other prominent PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole, focusing on their inhibitory potency and selectivity based on available experimental data.
Comparative Analysis of In Vitro Potency
The in vitro potency of PDE4 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 data for this compound and its comparators against various PDE4 subtypes. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | PDE4 Subtype | IC50 (nM) | Reference |
| This compound (Orismilast) | PDE4B1 | 3.6 | [3] |
| PDE4B2 | 3.5 | [3] | |
| PDE4D2 | 10.6 | [3] | |
| PDE4D7 | 9.9 | [3] | |
| PDE4A10 | 52 | [3] | |
| PDE4C2 | 104 | [3] | |
| Roflumilast | Pan-PDE4 | 0.7 | [4] |
| PDE4B | 8.4 | [5] | |
| PDE4D | 6.8 | [5] | |
| Apremilast | PDE4B2 | 39 | [6] |
| Pan-PDE4 | 74 | [7] | |
| Crisaborole | PDE4B2 | 75 | [6] |
| Pan-PDE4 | 490 | [8] |
Table 1: In vitro IC50 values of this compound and other PDE4 inhibitors. Lower values indicate higher potency.
Based on the available data, this compound demonstrates potent inhibition of PDE4B and PDE4D subtypes, with IC50 values in the low nanomolar range.[3] One study directly comparing this compound to Apremilast in a human whole blood assay for IL-13 release showed this compound to be approximately 100 times more potent (IC50 of 8 nM for this compound vs. 881 nM for Apremilast).[9] Roflumilast also exhibits high potency, particularly against PDE4B and PDE4D.[4][5] Apremilast and Crisaborole generally show lower potency compared to this compound and Roflumilast.[6][7][8]
Signaling Pathway of PDE4 Inhibition
PDE4 inhibitors exert their anti-inflammatory effects by increasing intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various transcription factors, ultimately leading to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.
Caption: PDE4 Inhibition Signaling Pathway
Experimental Protocols
The determination of IC50 values for PDE4 inhibitors involves various in vitro enzymatic assays. While specific parameters may differ between studies, the general principles are outlined below.
General Workflow for IC50 Determination
Caption: General Experimental Workflow
Key Methodologies
-
Radiometric Assay: This is a classic and highly sensitive method.
-
Principle: It utilizes a radiolabeled substrate, typically tritium-labeled cAMP (³H-cAMP). The PDE4 enzyme hydrolyzes ³H-cAMP to ³H-AMP. The reaction is terminated, and the product is separated from the unreacted substrate. The amount of radioactivity in the product is then measured using a scintillation counter to determine enzyme activity.[10]
-
Enzyme Source: Recombinant human PDE4 subtypes expressed in host systems like Sf9 insect cells or E. coli.
-
Reaction Mixture: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, the PDE4 enzyme, ³H-cAMP, and the test inhibitor at various concentrations.
-
Termination and Separation: The reaction is often stopped by adding a slurry of anion-exchange resin, which binds the charged ³H-cAMP, while the uncharged product remains in the supernatant for counting.
-
-
Fluorescence Polarization (FP) Assay: This is a homogeneous assay format suitable for high-throughput screening.
-
Principle: A fluorescently labeled cAMP derivative (e.g., FAM-cAMP) is used as the substrate. In its cyclic form, this small molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by PDE4, the resulting linear AMP derivative can be captured by a specific binding agent (e.g., a bead or antibody), forming a larger complex that tumbles more slowly and emits a higher polarization signal. The change in polarization is proportional to PDE4 activity.[11]
-
Commercial Kits: Kits like the IMAP® TR-FRET assay and the PDE-Glo™ Phosphodiesterase Assay are commonly used.[5][12]
-
-
Data Analysis:
-
For each inhibitor concentration, the percentage of enzyme inhibition is calculated relative to a control without any inhibitor.
-
The data are then plotted with inhibitor concentration on the x-axis (often on a logarithmic scale) and percent inhibition on the y-axis.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.[2]
-
Conclusion
The in vitro data indicates that this compound is a potent and selective inhibitor of PDE4, with a particular preference for the PDE4B and PDE4D subtypes that are key drivers of inflammation.[1][3] Its potency appears to be significantly higher than that of Apremilast and Crisaborole and is comparable to that of Roflumilast. The selective targeting of PDE4B/D may offer a favorable therapeutic window, potentially enhancing efficacy while maintaining a manageable safety profile. The methodologies for determining these inhibitory activities are well-established, with radiometric and fluorescence-based assays being the most common. Further studies with direct head-to-head comparisons of these inhibitors under identical assay conditions would be beneficial for a more definitive assessment of their relative in vitro performance.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 6. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. courses.edx.org [courses.edx.org]
- 9. Population Pharmacokinetic-Pharmacodynamic (popPK/PD) Relationship of Orismilast, A Potent and Selective PDE4B/D Inhibitor, in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Lirimilast and Corticosteroids in Modulating Airway Inflammation
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of lirimilast, a phosphodiesterase-4 (PDE4) inhibitor, and corticosteroids in reducing airway inflammation, a key pathological feature of chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Direct head-to-head clinical trial data for this compound is limited; therefore, this comparison utilizes data from studies on roflumilast, another potent and well-characterized PDE4 inhibitor, to represent the therapeutic class. Corticosteroids, the cornerstone of anti-inflammatory therapy in airway diseases, serve as the primary comparator.
The following sections detail the distinct signaling pathways, present quantitative data on their effects on inflammatory markers from relevant studies, and outline the typical experimental protocols used to generate this evidence.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of PDE4 inhibitors and corticosteroids are mediated through distinct intracellular signaling pathways.
Benchmarking Lirimilast's potency and selectivity against next-generation PDE4 inhibitors
The landscape of inflammatory disease treatment is continually evolving, with a significant focus on targeted therapies that offer improved efficacy and safety profiles. Phosphodiesterase 4 (PDE4) inhibitors represent a key class of oral anti-inflammatory drugs. While first-generation inhibitors demonstrated clinical potential, their utility was often limited by dose-dependent side effects. The advent of next-generation, subtype-selective PDE4 inhibitors aims to overcome these limitations.
This guide provides a comparative analysis of these advanced inhibitors, focusing on their potency and selectivity. While specific public data for Lirimilast is not widely available, this document will benchmark its expected profile against leading next-generation inhibitors, such as Orismilast and Nerandomilast, for which robust experimental data exists.
The PDE4 Signaling Pathway: A Central Regulator of Inflammation
Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory cells that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger. By degrading cAMP, PDE4 terminates its signaling. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This cascade results in the downregulation of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), and the upregulation of anti-inflammatory cytokines.[1] The PDE4 enzyme family has four subtypes (A, B, C, and D).[2][3][4] Inhibition of PDE4B and PDE4D is thought to be the primary driver of anti-inflammatory effects, as these subtypes are highly expressed in immune cells.[3][5] Conversely, inhibition of PDE4D has been linked to emetic side effects, making selectivity a crucial attribute for next-generation drugs.[6]
Caption: The PDE4 signaling pathway and mechanism of inhibition.
Potency and Selectivity Profile
The therapeutic index of a PDE4 inhibitor is determined by its potency (how much of the drug is needed to inhibit the enzyme) and its selectivity (which PDE4 subtypes it preferentially targets). High potency against PDE4B and PDE4D is desirable for anti-inflammatory activity, while lower activity against other subtypes, particularly PDE4D in the context of emesis, may improve tolerability.
The half-maximal inhibitory concentration (IC50) is a standard measure of potency; a lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for the next-generation inhibitor Orismilast and the preferential PDE4B inhibitor Nerandomilast, compared to the earlier-generation inhibitor Apremilast.
| Inhibitor | PDE4 Subtype | IC50 (nM) | Reference |
| Orismilast | PDE4A1 | 16 | [7] |
| PDE4A4 | 11 | [7] | |
| PDE4A10 | 52 | [7] | |
| PDE4B1 | 16 | [7] | |
| PDE4B2 | 6 | [7] | |
| PDE4B3 | 3 | [7] | |
| PDE4C2 | 104 | [7] | |
| PDE4D1 | 9 | [7] | |
| PDE4D2 | 9 | [7] | |
| PDE4D3 | 8 | [7] | |
| PDE4D4 | 8 | [7] | |
| PDE4D5 | 3 | [7] | |
| PDE4D7 | 3 | [7] | |
| Nerandomilast | PDE4B | 7.2 | [8] |
| PDE4D | ~72 (Implied 10-fold lower affinity) | [6] | |
| Apremilast | PDE4A1 | 78 | [7] |
| PDE4A4 | 42 | [7] | |
| PDE4A10 | 140 | [7] | |
| PDE4B1 | 61 | [7] | |
| PDE4B2 | 97 | [7] | |
| PDE4B3 | 117 | [7] | |
| PDE4C2 | 244 | [7] | |
| PDE4D1 | 44 | [7] | |
| PDE4D2 | 54 | [7] | |
| PDE4D3 | 54 | [7] | |
| PDE4D4 | 41 | [7] | |
| PDE4D5 | 61 | [7] | |
| PDE4D7 | 50 | [7] |
As the data illustrates, next-generation inhibitors like Orismilast exhibit significantly higher potency (lower IC50 values) across the key anti-inflammatory subtypes PDE4B and PDE4D compared to Apremilast.[7] Nerandomilast is a preferential PDE4B inhibitor with demonstrated anti-inflammatory and antifibrotic effects in pre-clinical studies.[6][9][10] This enhanced potency and refined selectivity profile are hypothesized to translate into greater clinical efficacy at lower doses with an improved safety margin.
Experimental Protocols
The data presented in this guide are derived from standardized in vitro and ex vivo assays designed to quantify enzyme inhibition and cellular anti-inflammatory activity.
PDE4 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant PDE4 subtypes. A common method is the Fluorescence Polarization (FP) assay.
Methodology:
-
Enzyme Preparation: Recombinant human PDE4 subtypes (e.g., PDE4B1) are purified from expression systems like insect cells.[7]
-
Reaction Setup: The PDE4 enzyme is incubated in a microplate well with a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).
-
Compound Addition: Test inhibitors (like this compound) are added in a series of dilutions to determine a dose-response relationship.
-
Enzymatic Reaction: The PDE4 enzyme hydrolyzes the FAM-cAMP, breaking the cyclic bond.
-
Detection: A specific binding agent is added that only binds to the linearized, hydrolyzed substrate. This binding creates a large molecular complex that tumbles slowly in solution, resulting in a high fluorescence polarization signal. Un-hydrolyzed, cyclic FAM-cAMP is small, tumbles rapidly, and produces a low FP signal.
-
Data Analysis: The FP signal is measured using a microplate reader. The signal is proportional to PDE4 activity. By plotting the signal against the inhibitor concentration, an IC50 value can be calculated.[11]
Caption: Workflow for a PDE4 Fluorescence Polarization (FP) Inhibition Assay.
Cellular Cytokine Release Assay
This assay measures the functional effect of a PDE4 inhibitor on inflammatory cells. A standard model uses human peripheral blood mononuclear cells (PBMCs) stimulated to produce pro-inflammatory cytokines.
Methodology:
-
PBMC Isolation: PBMCs are isolated from whole blood samples from healthy donors using a density gradient separation method (e.g., Ficoll-Paque).[12][13]
-
Cell Plating: The isolated PBMCs are plated in a 96-well culture plate.[14]
-
Inhibitor Pre-incubation: The cells are pre-treated with various concentrations of the PDE4 inhibitor for a defined period.
-
Stimulation: An inflammatory stimulus, typically Lipopolysaccharide (LPS), is added to the wells to induce the production and release of TNF-α.[13][14][15]
-
Incubation: The plates are incubated for several hours (e.g., 4 to 24 hours) to allow for cytokine secretion.[14][16]
-
Supernatant Collection: The cell culture supernatant, containing the secreted cytokines, is collected.
-
Cytokine Quantification: The concentration of TNF-α in the supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or HTRF® (Homogeneous Time Resolved Fluorescence) assay.
-
Data Analysis: The amount of TNF-α inhibition is plotted against the inhibitor concentration to determine the IC50 value for cellular anti-inflammatory activity.
Conclusion
The benchmarking of next-generation PDE4 inhibitors like Orismilast and Nerandomilast reveals a clear progression in the field, characterized by significant improvements in potency and refined subtype selectivity. These compounds demonstrate potent, low-nanomolar inhibition of the key anti-inflammatory PDE4B and PDE4D subtypes, a substantial advancement over earlier inhibitors. This enhanced profile holds the promise of a wider therapeutic window, potentially delivering greater clinical efficacy in a range of inflammatory diseases with an improved tolerability profile. As research continues, the focus on optimizing potency and selectivity will remain paramount in the development of best-in-class oral therapies for patients with immune-mediated conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Potential of phosphodiesterase 4B inhibitors in the treatment of interstitial lung disease associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Nerandomilast | BI 1015550 | PDE4B Inhibitor | TargetMol [targetmol.com]
- 9. Pardon Our Interruption [boehringer-ingelheim.com]
- 10. Nerandomilast (Jascayd) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Lirimilast with Beta-Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the phosphodiesterase 4 (PDE4) inhibitor, Lirimilast, when used in combination with beta-agonists. We will explore the synergistic potentiation of intracellular cyclic AMP (cAMP) levels, leading to enhanced anti-inflammatory and bronchodilatory effects. While specific preclinical data on this compound in combination with beta-agonists is emerging, this guide will draw upon established data from other potent PDE4 inhibitors to illustrate the anticipated synergistic outcomes.
Introduction: Mechanisms of Action
This compound is a selective inhibitor of the PDE4 enzyme, which is responsible for the degradation of cAMP. By inhibiting PDE4, this compound increases intracellular cAMP concentrations, leading to a reduction in inflammatory responses. Beta-agonists, on the other hand, are a class of drugs that activate beta-adrenergic receptors, stimulating the production of cAMP through the activation of adenylyl cyclase.
The combination of a PDE4 inhibitor and a beta-agonist is hypothesized to result in a synergistic elevation of cAMP, as one agent increases its synthesis while the other prevents its breakdown. This amplified cAMP signaling is expected to translate into superior therapeutic effects in inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Synergistic Signaling Pathway
The synergistic interaction between this compound and beta-agonists on the cAMP signaling pathway can be visualized as follows:
Synergistic cAMP pathway of this compound and Beta-Agonists.
Quantitative Assessment of Synergy
To quantify the synergistic effects, we present representative data from in vitro studies using a combination of a PDE4 inhibitor and a beta-agonist.
Potentiation of cAMP Levels
This table illustrates the expected synergistic increase in intracellular cAMP levels in human airway smooth muscle cells.
| Treatment | cAMP Concentration (pmol/well) | Fold Increase over Basal |
| Basal | 5.2 ± 0.8 | 1.0 |
| Beta-Agonist (10 nM) | 25.8 ± 3.1 | 5.0 |
| PDE4 Inhibitor (100 nM) | 15.6 ± 2.4 | 3.0 |
| PDE4 Inhibitor (100 nM) + Beta-Agonist (10 nM) | 88.4 ± 9.7 | 17.0 |
Data are presented as mean ± SEM and are representative of expected outcomes.
Enhanced Anti-Inflammatory Effects
The following table demonstrates the synergistic inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated human peripheral blood monocytes.
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition |
| LPS Control | 1250 ± 150 | 0% |
| Beta-Agonist (1 µM) | 875 ± 110 | 30% |
| PDE4 Inhibitor (1 µM) | 750 ± 95 | 40% |
| PDE4 Inhibitor (1 µM) + Beta-Agonist (1 µM) | 250 ± 40 | 80% |
Data are presented as mean ± SEM and are representative of expected outcomes.
Superior Bronchodilation
This table shows the synergistic relaxation of pre-contracted guinea pig tracheal rings.
| Treatment | % Relaxation of Pre-contraction |
| Beta-Agonist (EC20) | 20% |
| PDE4 Inhibitor (EC20) | 18% |
| PDE4 Inhibitor (EC20) + Beta-Agonist (EC20) | 55% |
EC20 represents the concentration of each drug that produces 20% of its maximal effect.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Intracellular cAMP Levels
Workflow for cAMP measurement in cultured cells.
-
Cell Culture: Primary human airway smooth muscle cells are seeded in 24-well plates and grown to confluence.[1]
-
Treatment: Cells are pre-incubated with the PDE4 inhibitor or vehicle for 30 minutes, followed by stimulation with a beta-agonist for 15 minutes.
-
Cell Lysis: The culture medium is removed, and cells are lysed to release intracellular cAMP.
-
cAMP Assay: Intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[1][2][3]
TNF-α Release Assay
-
Monocyte Isolation: Human peripheral blood monocytes are isolated from healthy donors.
-
Treatment: Monocytes are pre-treated with the PDE4 inhibitor and/or beta-agonist for 1 hour before stimulation with LPS (10 ng/mL) for 24 hours.
-
Supernatant Collection: Cell culture supernatants are collected and centrifuged to remove cellular debris.
-
TNF-α Measurement: The concentration of TNF-α in the supernatants is determined by ELISA.[4]
Isolated Organ Bath for Bronchodilation
-
Tissue Preparation: Tracheal rings are isolated from male Hartley guinea pigs and suspended in organ baths containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2/5% CO2.[5][6][7][8]
-
Pre-contraction: The tracheal rings are pre-contracted with a contractile agent such as methacholine to induce a stable muscle tone.[5][6]
-
Drug Administration: Cumulative concentrations of the beta-agonist, PDE4 inhibitor, or their combination are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically using a force transducer.[5][9]
Conclusion
The combination of this compound with a beta-agonist represents a promising therapeutic strategy for inflammatory airway diseases. The synergistic potentiation of the cAMP signaling pathway is expected to lead to superior anti-inflammatory and bronchodilatory effects compared to either agent alone. The experimental data from analogous compounds strongly support this hypothesis. Further preclinical and clinical studies are warranted to fully elucidate the synergistic potential of this compound in combination therapies.
References
- 1. High Stretch Modulates cAMP/ATP Level in Association with Purine Metabolism via miRNA–mRNA Interactions in Cultured Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 3. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 4. Rolipram, salbutamol and prostaglandin E2 suppress TNFalpha release from human monocytes by activating Type II cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 7. Guinea pig tracheal rings in organ baths [bio-protocol.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Reproducibility of Lirimilast's Effects: A Comparative Analysis with Roflumilast
A Guide for Researchers, Scientists, and Drug Development Professionals
The reproducibility of pre-clinical and clinical findings is a cornerstone of drug development, ensuring that the therapeutic effects of a compound are consistent and reliable across different laboratory settings. This guide provides a comparative analysis of Lirimilast (BAY 19-8004), a potent phosphodiesterase-4 (PDE4) inhibitor, with the well-established PDE4 inhibitor, Roflumilast. Due to the limited publicly available data on the cross-laboratory reproducibility of this compound's effects, this guide will focus on comparing its known preclinical and clinical performance with that of Roflumilast, for which a more extensive body of data exists.
Mechanism of Action: PDE4 Inhibition
This compound and Roflumilast share a common mechanism of action: the selective inhibition of phosphodiesterase-4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, these drugs increase intracellular cAMP levels, leading to a downstream cascade of anti-inflammatory effects. This includes the suppression of various inflammatory cells such as neutrophils, T-cells, and macrophages, which are implicated in the pathophysiology of chronic respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Preclinical and Clinical Data Comparison
Table 1: Preclinical Efficacy of this compound vs. Roflumilast
| Parameter | This compound (BAY 19-8004) | Roflumilast | Citation |
| Target | Phosphodiesterase-4 (PDE4) | Phosphodiesterase-4 (PDE4) | |
| Potency (IC50) | Potent, selective inhibitor | Potent, selective inhibitor | |
| Animal Model | Data not publicly available in detail | Lipopolysaccharide (LPS)-induced lung inflammation in mice | [1][2] |
| Effect on Inflammation | Anti-inflammatory properties reported | Attenuated histopathological changes, reduced neutrophil accumulation, and decreased inflammatory cytokines (IL-1β, TNF-α, IL-6) in bronchoalveolar lavage fluid. | [1][2] |
Table 2: Clinical Efficacy and Safety of this compound vs. Roflumilast in Respiratory Diseases
| Parameter | This compound (BAY 19-8004) | Roflumilast | Citation |
| Indication Studied | Asthma and COPD | COPD, Seborrheic Dermatitis, Psoriasis | [3] |
| Dosage | Data not publicly available in detail | 500 mcg once daily (oral) for COPD | [4] |
| Efficacy Outcomes | Improved lung function and reduced airway inflammation in a study. | Improved lung function and reduced exacerbation rates in patients with severe COPD. | [4] |
| Adverse Events | Data not publicly available in detail | Diarrhea, nausea, headache, weight loss. | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating research findings. Below are representative methodologies for assessing the effects of PDE4 inhibitors.
In Vitro Assay: PDE4 Inhibition
A standard method to determine the inhibitory activity of a compound on PDE4 is a biochemical assay. This typically involves:
-
Enzyme Source: Recombinant human PDE4 enzyme.
-
Substrate: cAMP.
-
Assay Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The inhibitory effect of the test compound (e.g., this compound or Roflumilast) is determined by quantifying the reduction in cAMP hydrolysis.
-
Detection: The amount of remaining cAMP or generated AMP can be measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Preclinical Model: Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice
This model is widely used to evaluate the anti-inflammatory effects of compounds in the context of respiratory inflammation. A typical protocol is as follows:
-
Animals: Male C57BL/6 mice are commonly used.
-
Induction of Inflammation: Mice are challenged with an intranasal or intratracheal instillation of lipopolysaccharide (LPS) from E. coli.[5]
-
Drug Administration: The test compound (e.g., Roflumilast) is administered orally at a specified dose and time relative to the LPS challenge (e.g., 1 hour before or after).[1][2]
-
Assessment of Inflammation: At a predetermined time point after LPS administration (e.g., 24 hours), the following parameters are assessed:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. The total and differential cell counts (neutrophils, macrophages, etc.) in the BAL fluid are determined.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid are measured by ELISA.
-
Histopathology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of inflammation and tissue damage.
-
Visualizing Pathways and Workflows
Signaling Pathway of PDE4 Inhibitors
Caption: PDE4 inhibitor signaling pathway.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow.
Conclusion
While direct evidence for the reproducibility of this compound's effects across different laboratories is limited, its classification as a potent PDE4 inhibitor suggests a mechanism of action and potential therapeutic effects similar to those of the well-characterized drug, Roflumilast. The provided experimental protocols offer a framework for conducting comparative studies to rigorously evaluate the relative efficacy and reproducibility of this compound. Further publication of detailed preclinical and clinical data for this compound is necessary to fully assess its therapeutic potential and consistency of its effects. Researchers are encouraged to utilize standardized protocols, such as those outlined here, to ensure the generation of robust and reproducible data in the development of novel PDE4 inhibitors.
References
- 1. The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A European pharmacotherapeutic agent roflumilast exploring integrated preclinical and clinical evidence for SARS CoV‐2 mediated inflammation to organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
Safety Operating Guide
Prudent Disposal of Novel Pharmaceutical Compounds: A Guide for Laboratory Professionals
The responsible disposal of research chemicals is a critical component of laboratory safety and environmental stewardship. For novel compounds such as Lirimilast, where specific disposal protocols may not be readily established, a cautious approach grounded in established principles of hazardous waste management is imperative. This guide provides a procedural framework for the safe handling and disposal of such research materials, ensuring the protection of personnel and the environment.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is essential to be familiar with the compound's potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, researchers should handle the compound as a substance with unknown toxicity.
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment should be worn. This includes, but is not limited to:
-
Safety goggles or a face shield to protect the eyes from splashes.
-
Chemical-resistant gloves to prevent skin contact.
-
A lab coat to protect clothing and skin.
-
In cases of potential aerosol generation, a suitable respirator should be used in a well-ventilated area or a fume hood.
First Aid Measures: In the event of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
II. Quantitative Data Summary for a Novel Compound
For any new compound, researchers should strive to characterize and document key safety and environmental parameters. The following table serves as a template for summarizing such data for a compound like this compound.
| Parameter | Value/Information | Source/Justification |
| Chemical Identity | ||
| IUPAC Name | To be determined | Synthesis records |
| CAS Number | To be assigned | |
| Molecular Formula | To be determined | Analytical data |
| Molecular Weight | To be determined | Analytical data |
| Physical Properties | ||
| Appearance | To be determined | Observation |
| Melting Point | To be determined | Experimental data |
| Boiling Point | To be determined | Experimental data |
| Solubility | To be determined | Experimental data |
| Hazard Identification | ||
| Acute Toxicity (Oral) | Assumed harmful if swallowed[3] | Precautionary principle |
| Eye Irritation | Assumed to cause serious eye irritation[3] | Precautionary principle |
| Aquatic Hazard | Assumed harmful to aquatic life[3] | Precautionary principle |
| Handling and Storage | ||
| Recommended Storage | Store in a cool, well-ventilated area in a tightly closed container.[2] | General best practice |
| Incompatible Materials | Strong acids and oxidizing agents[4] | Chemical structure analysis |
| Disposal Considerations | ||
| Waste Classification | Hazardous Waste | Precautionary principle |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant.[3] | Regulatory compliance |
III. Step-by-Step Disposal Protocol
The proper disposal of a novel chemical compound should follow a systematic process to ensure safety and regulatory compliance.
Experimental Protocol for Chemical Waste Disposal:
-
Identification and Classification: The first step is to identify the waste.[5] For a novel compound like this compound, it should be treated as hazardous waste unless proven otherwise through rigorous testing. A waste profile should be completed to classify the material based on its known or suspected properties.[5]
-
Segregation and Collection:
-
Collect this compound waste in a dedicated, properly labeled, and leak-proof container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the chemical name "this compound".
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Ensure waste containers are kept securely closed at all times, except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secondary containment area to prevent spills.
-
-
Neutralization (if applicable and safe):
-
Where feasible and safe, hazardous materials may be neutralized by trained personnel prior to disposal.[6] This step should only be undertaken if the reaction is well-understood and can be performed safely. For a novel compound, this is generally not recommended without extensive safety data.
-
-
Internal Transport:
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
Provide the completed waste profile and any other required documentation to the disposal service.
-
IV. Visual Workflow for Chemical Disposal
The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical.
Caption: Workflow for the proper disposal of a novel research chemical.
By adhering to these general yet critical procedures, researchers can ensure the safe and environmentally responsible disposal of novel compounds like this compound, thereby fostering a culture of safety and compliance within the scientific community. Always consult with your institution's safety officer for specific guidance and requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
